Product packaging for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid(Cat. No.:CAS No. 1257648-75-1)

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Cat. No.: B580337
CAS No.: 1257648-75-1
M. Wt: 192.025
InChI Key: ROELQLBROWVGFW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.025. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BN2O2 B580337 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid CAS No. 1257648-75-1

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROELQLBROWVGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674170
Record name [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-75-1
Record name [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-75-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds, and pyridine boronic acids are key intermediates in the construction of complex molecules through cross-coupling reactions.[1][2][3] This document details the most plausible synthetic route, a halogen-metal exchange followed by borylation, based on established chemical literature.[4] It includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and a potential biological application pathway.

Introduction

Pyridine derivatives are fundamental components of many pharmaceutical agents due to their ability to engage in various biological interactions.[5][6][7] Similarly, the pyrrolidine ring is a privileged structure in drug discovery, contributing to the stereochemistry and three-dimensional complexity of molecules, which can enhance target selectivity.[1] The fusion of these two scaffolds in this compound creates a versatile intermediate for the synthesis of novel chemical entities. Boronic acids are particularly useful for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9]

The synthesis of pyridinylboronic acids can be achieved through several methods, including palladium-catalyzed cross-coupling of halopyridines with diboron reagents (Miyaura borylation) and iridium- or rhodium-catalyzed C-H borylation.[10][11] However, the most common and direct approach for this class of compounds is the halogen-metal exchange of a corresponding halopyridine followed by quenching with a trialkyl borate.[4][12] This guide will focus on the latter method, utilizing the commercially available 2-bromo-3-(pyrrolidin-1-yl)pyridine as the starting material.

Synthetic Pathway and Mechanism

The proposed synthesis proceeds via a two-step sequence:

  • Lithiation: Treatment of 2-bromo-3-(pyrrolidin-1-yl)pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -50°C) results in a halogen-metal exchange, forming the highly reactive 3-lithiopyridine intermediate.[12] The use of low temperatures is crucial to prevent side reactions, such as deprotonation of the pyridine ring.[12]

  • Borylation: The generated organolithium species is then quenched with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. This reaction forms a boronate ester intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the boronate ester to yield the final product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Synthesis Workflow Starting Material 2-Bromo-3-(pyrrolidin-1-yl)pyridine Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) Starting Material->Lithiation Step 1 Borylation Quench with Trialkyl Borate (e.g., Triisopropyl borate) Lithiation->Borylation Step 2 Hydrolysis Aqueous Workup (e.g., HCl, NaOH) Borylation->Hydrolysis Step 3 Product This compound Hydrolysis->Product

A high-level overview of the synthesis of this compound.

Quantitative Data

ParameterTypical Value/RangeNotes
Yield 60-90%Highly dependent on reaction conditions, particularly temperature control and moisture exclusion.
Purity >95%Achievable after standard purification techniques such as crystallization or column chromatography.
Reaction Time 2-6 hoursLithiation is typically rapid, while the borylation and subsequent stirring may require longer.
Reaction Temperature -78°C to -50°CCrucial for minimizing side reactions during the lithiation step.[12]
Scale Milligram to KilogramThe procedure is scalable, though larger scales may require careful temperature management.[12]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the borylation of halopyridines.[4][12][13]

Materials:

  • 2-Bromo-3-(pyrrolidin-1-yl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 10 N)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-3-(pyrrolidin-1-yl)pyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to stir at -78 °C for another 2-3 hours, then slowly warmed to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The pH is then adjusted to approximately 7-8 with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., acetonitrile/water) or by silica gel column chromatography to afford the pure this compound.[4][13]

Biological Relevance and Potential Applications

Boronic acid derivatives, particularly those incorporating a pyrrolidine moiety, have shown significant promise in drug discovery. For instance, (R)-pyrrolidin-2-yl-boronic acid-based compounds have been developed as potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers.[14] These inhibitors can be labeled with radioisotopes for use as PET imaging agents to visualize FAP-expressing tumors.[14]

The target molecule, this compound, serves as a valuable precursor for synthesizing more complex molecules that could interact with biological targets like FAP. The diagram below illustrates a conceptual pathway for the application of such compounds in FAP-targeted cancer diagnostics.

G cluster_1 Application in FAP-Targeted Imaging BuildingBlock 2-(Pyrrolidin-1-yl)pyridine- 3-boronic acid SuzukiCoupling Suzuki-Miyaura Coupling BuildingBlock->SuzukiCoupling FAP_Inhibitor Complex FAP Inhibitor (e.g., with chelator for radiolabeling) SuzukiCoupling->FAP_Inhibitor Radiolabeling Radiolabeling (e.g., with 68Ga) FAP_Inhibitor->Radiolabeling PET_Tracer PET Tracer for FAP Imaging Radiolabeling->PET_Tracer Cancer_Imaging Cancer Diagnostics (PET Imaging) PET_Tracer->Cancer_Imaging

Conceptual workflow from the boronic acid building block to a potential diagnostic agent.

Conclusion

The synthesis of this compound via a halogen-metal exchange and subsequent borylation represents a robust and scalable method for producing this valuable chemical intermediate. This guide provides a detailed, literature-derived protocol and highlights the compound's relevance in the context of modern drug discovery, particularly for the development of targeted diagnostic and therapeutic agents. The versatility of the boronic acid functional group ensures that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry.

References

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This document is intended for an audience with a technical background in chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid group. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex molecules with potential therapeutic activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1257648-75-1[1]
Molecular Formula C₉H₁₃BN₂O₂[1]
Molecular Weight 192.02 g/mol [1]
Appearance Powder
Melting Point 107-112 °C
Storage Temperature 2-8°C
SMILES String OB(O)c1cccnc1N2CCCC2
InChI Key ROELQLBROWVGFW-UHFFFAOYSA-N

Synthesis and Reactivity

One general method for the synthesis of pyridylboronic acids involves a halogen-metal exchange of a halopyridine, followed by reaction with a trialkyl borate and subsequent hydrolysis. Patents describe multi-step processes for preparing similar pyridin-2-boronic acid esters, which involve metalation and reaction with a boric acid triester.[2][3]

The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the pyridyl scaffold to various aryl or heteroaryl moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not publicly documented. However, a general protocol for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid is provided below as a representative experimental workflow.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify final_product final_product purify->final_product Isolated Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The pyrrolidine moiety is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and its conformational flexibility.[4] Boronic acids are known to act as serine protease inhibitors and have been incorporated into several approved drugs. The combination of these two functionalities in this compound makes it an attractive starting point for the synthesis of novel drug candidates.

While the specific biological targets of this compound are not yet publicly disclosed, related structures have shown activity as inhibitors of various enzymes, including kinases. For example, certain 2-(pyridin-3-yl)-pyrimidine derivatives have been investigated as RET kinase inhibitors.[5]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine-containing compounds as kinase inhibitors, a hypothetical scenario could involve the inhibition of a generic kinase signaling pathway.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid Derivative Inhibitor->Kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling

Table 2: Hazard Information for this compound

HazardDescription
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment Dust mask (type N95), eyeshields, gloves

Data obtained from supplier safety information.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties, particularly its utility in Suzuki-Miyaura cross-coupling reactions, provide a versatile platform for the synthesis of a wide range of novel compounds. While specific biological data for this compound is limited in the public domain, the structural motifs suggest potential for the development of enzyme inhibitors, particularly for kinases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. The document consolidates available physicochemical data, outlines a putative synthetic pathway, and presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the potential role of this compound as a building block in the development of kinase inhibitors, illustrated through a conceptual signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Compound Profile

This compound is a bifunctional molecule featuring a pyridine ring substituted with a pyrrolidine moiety and a boronic acid group. This unique combination of a basic nitrogenous heterocycle and a versatile boronic acid functional group makes it an attractive building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. The pyrrolidinyl-pyridine scaffold is present in numerous biologically active compounds, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1257648-75-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₁₃BN₂O₂--INVALID-LINK--
Molecular Weight 192.03 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral observation from suppliers
Purity Typically ≥95%--INVALID-LINK--
Storage Conditions 2-8 °C, under inert atmosphere--INVALID-LINK--
SMILES OB(O)c1cccnc1N1CCCC1--INVALID-LINK--

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine, followed by a metal-halogen exchange and subsequent borylation.

G A 2-Chloro-3-bromopyridine C 2-(Pyrrolidin-1-yl)-3-bromopyridine A->C Nucleophilic Aromatic Substitution B Pyrrolidine B->C F This compound C->F 1. Metal-Halogen Exchange 2. Borylation 3. Hydrolysis D n-Butyllithium D->F E Triisopropyl borate E->F G Acidic workup G->F

Caption: Plausible synthetic route for this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate more complex substituted pyridines.[1] The following is a general protocol that can be adapted for this compound.[1][2]

Reaction: Coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in many biologically active molecules. The pyridine ring is a common scaffold in medicinal chemistry, and the pyrrolidine moiety can enhance solubility and introduce chirality. Boronic acids themselves have found applications as therapeutic agents, most notably as proteasome inhibitors in cancer therapy.[3]

Potential as a Kinase Inhibitor Building Block

Many kinase inhibitors feature a substituted pyridine or a similar nitrogen-containing heterocycle as a core scaffold that interacts with the hinge region of the kinase domain. The 2-aminopyridine motif, in particular, is a well-established hinge-binding element. The pyrrolidine group can be directed towards the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity.

The boronic acid functionality of this compound allows for its facile incorporation into diverse molecular scaffolds through Suzuki-Miyaura coupling, enabling the rapid generation of libraries of potential kinase inhibitors for screening.

G cluster_0 Kinase Signaling Pathway cluster_1 Therapeutic Intervention Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition

Caption: Conceptual role of a kinase inhibitor derived from the title compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for its use in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its handling, application, and exploration in drug discovery and development programs. Researchers are encouraged to adapt the provided representative protocols to their specific needs, with the understanding that optimization may be required.

References

A Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Boronic acids are critical reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki coupling), and are of significant interest in medicinal chemistry.[1][2] Accurate structural confirmation is paramount for their application in research and drug development. This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical reference for researchers.

Compound Profile

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid functional group. Its identity and basic properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid[3]
CAS Number 1257648-75-1[4][5]
Molecular Formula C₉H₁₃BN₂O₂[4][6]
Molecular Weight 192.02 g/mol [5][6]
Appearance Powder[5]
Melting Point 107-112 °C[5]
SMILES OB(O)c1cccnc1N2CCCC2[4][5]
InChI Key ROELQLBROWVGFW-UHFFFAOYSA-N[5]

Logical Synthesis Workflow

The structure of this compound can be logically derived from its synthesis. A common method for preparing pyridinylboronic acids involves the metal-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. The workflow below illustrates this logical pathway, which establishes the expected connectivity of the atoms.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Borylation & Hydrolysis A 2-Chloro-3-bromopyridine C Nucleophilic Aromatic Substitution A->C B Pyrrolidine B->C D 2-(Pyrrolidin-1-yl)-3-bromopyridine C->D Formation of C-N bond E Halogen-Metal Exchange (e.g., n-BuLi) D->E Forms lithiated intermediate F Borylation with B(OiPr)₃ E->F G Acidic Hydrolysis (H₃O⁺) F->G Forms boronic ester H Final Product: This compound G->H Yields final acid

Caption: Logical synthesis workflow for the target compound.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the compound is confirmed through a combination of spectroscopic techniques. The following sections detail the experimental protocols and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the boronic acid protons (B-OH) may exchange with residual water.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

  • ¹¹B NMR: Acquire a proton-decoupled boron spectrum. Chemical shifts are referenced to an external standard like BF₃·OEt₂.[7]

structure mol H_a Ha H_b Hb H_c Hc H_d Hd H_e He OH OH fragmentation parent [M+H]⁺ m/z = 193.12 frag1 [M+H - H₂O]⁺ m/z = 175.11 parent->frag1 - H₂O frag2 [M+H - B(OH)₃]⁺ m/z = 131.09 parent->frag2 - B(OH)₃ pathway FAP FAP Enzyme (Active Site Serine) Complex Reversible Covalent Serine-Boronate Adduct FAP->Complex Inhibitor Boronic Acid Inhibitor (e.g., Pyrrolidine-boroPro) Inhibitor->Complex Outcome Inhibition of Protease Activity Blocks Tumor Progression Complex->Outcome Therapeutic Effect

References

Technical Guide: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organoboron compound. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and discusses its potential role in drug discovery based on the activity of structurally related molecules.

Compound Identification and Properties

This compound is a substituted pyridinylboronic acid. The presence of the pyrrolidine ring, a common scaffold in medicinal chemistry, combined with the versatile boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a potential fragment for inhibitor development.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 192.02 g/mol [2][3]
Molecular Formula C₉H₁₃BN₂O₂[2][3]
CAS Number 1257648-75-1[2][3]
Physical Form Powder[3]
Melting Point 107-112 °C[3]
Storage Temperature 2-8°C[3]
Safety and Handling

This compound is classified with a GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask, should be used when handling this substance.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Target Organs: Respiratory system.[3]

Synthesis and Chemical Applications

Representative Synthesis Workflow

The logical workflow for a potential synthesis is outlined below, starting from the commercially available 2-chloro-3-bromopyridine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Halogen-Metal Exchange cluster_2 Step 3: Borylation & Hydrolysis A 2-Chloro-3-bromopyridine C 3-Bromo-2-(pyrrolidin-1-yl)pyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Pyrrolidine B->C E 3-Lithio-2-(pyrrolidin-1-yl)pyridine C->E Anhydrous THF Low Temp (-78 °C) D Organolithium Reagent (e.g., n-BuLi) D->E G Boronate Ester Intermediate E->G F Trialkyl Borate (e.g., B(OiPr)3) F->G H This compound G->H Hydrolysis I Aqueous Acidic Workup (e.g., HCl) I->H

A representative synthetic workflow for the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the base (2.0 mmol).

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Biological and Therapeutic Potential

While no specific biological activity data has been published for this compound, the core scaffolds are prevalent in bioactive molecules. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, and pyrrolidine derivatives are found in numerous FDA-approved drugs.[1][6]

Inhibition of Penicillin-Binding Proteins (PBPs)

Structurally related aliphatic and cyclic boronic acids have been investigated as inhibitors of Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[7] Inhibition of these enzymes disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.[8][9] The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the PBP active site, mimicking the transition state of the natural substrate.[10]

G cluster_0 Peptidoglycan Synthesis cluster_1 Peptidoglycan Cross-linking Lipid_II Lipid II Precursor PBP_TG PBP (Transglycosylase Domain) Lipid_II->PBP_TG Glycan_Chain Nascent Glycan Chain PBP_TP PBP (Transpeptidase Domain) Glycan_Chain->PBP_TP Peptide Stem PBP_TG->Glycan_Chain Glycan Polymerization Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Result Cell Lysis PBP_TP->Crosslinked_PG Transpeptidation PBP_TP->Result Inhibitor Boronic Acid Inhibitor (e.g., Pyrrolidine-boronic acid scaffold) Inhibitor->PBP_TP Covalent Inhibition of Catalytic Serine

Mechanism of PBP inhibition by boronic acid-based compounds.
Inhibition of Fibroblast Activation Protein (FAP)

Derivatives of the isomeric (R)-pyrrolidin-2-yl-boronic acid are highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many epithelial cancers.[6][11] FAP is implicated in tumor growth, invasion, and metastasis through pathways like PI3K/AKT.[12][13] The data for these related compounds suggest that the pyrrolidine-boronic acid scaffold is a promising pharmacophore for developing FAP-targeted agents for oncology imaging and therapy.

The table below presents inhibitory data for key FAP inhibitors that share the pyrrolidine-boronic acid core, illustrating the potential of this chemical class.

CompoundFAP IC₅₀ (nM)Reference(s)
N-(4-quinolinoyl)-Gly-boroPro3.7 ± 0.2[6]
N-(4-quinolinoyl)-D-Ala-boroPro6.4 ± 1.4[6]
ⁿᵃᵗGa-SB020550.41 ± 0.06[6][11]
ⁿᵃᵗGa-SB0402813.9 ± 1.29[6][11]
N-(pyridine-4-carbonyl)-D-Ala-boroPro36 ± 4.8[6]
Note: This data is for structurally related analogues, not this compound itself.

Conclusion

This compound is a readily available chemical building block with significant potential for application in synthetic and medicinal chemistry. Its utility as a substrate in palladium-catalyzed cross-coupling reactions is well-established by analogy. While direct biological data for this specific isomer is lacking in current literature, the potent enzymatic inhibition observed for closely related pyrrolidine-boronic acid structures, particularly against cancer and bacterial targets, underscores its value as a scaffold for further investigation in drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their work and to explore the biological activities of novel derivatives synthesized from this versatile intermediate.

References

An In-depth Technical Guide to the Solubility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

This compound is a heterocyclic organic compound containing a pyridine ring, a pyrrolidine substituent, and a boronic acid functional group. Such molecules are of interest in medicinal chemistry and organic synthesis, particularly as building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1257648-75-1[1][2]
Molecular FormulaC₉H₁₃BN₂O₂[1]
Molecular Weight192.02 g/mol [1]
AppearancePowder[1]
Melting Point107-112 °C[1]
Storage Temperature2-8 °C[1]
SolubilityNo data available[2]

Note: The compound may contain varying amounts of its anhydride.[1]

General Solubility of Boronic Acids

Boronic acids exhibit a range of solubilities depending on their structure and the solvent. Generally, they are more soluble in polar organic solvents. The solubility of boronic acids can be complicated by their tendency to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility measurements.[3][4][5]

As a proxy, the solubility of phenylboronic acid, a simpler arylboronic acid, is presented below. This can offer general guidance on solvent selection for initial solubility screening of this compound.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventSolubility BehaviorReference
Dipropyl etherHigh solubility[3][5]
AcetoneHigh solubility[3][5]
3-PentanoneHigh solubility[3][5]
ChloroformModerate solubility[3][5]
MethylcyclohexaneVery low solubility[3][5]

The presence of the polar pyridine and pyrrolidine moieties in this compound is expected to influence its solubility profile compared to phenylboronic acid.

Experimental Protocol for Solubility Determination (Dynamic Method)

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4][5][6] This method involves visually or instrumentally determining the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

3.1. Materials and Equipment

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement (visual observation can also be used)

  • Analytical balance

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution.

  • Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Solute prep2 Weigh Solvent prep1->prep2 prep3 Combine in Vessel prep2->prep3 meas1 Place in Thermostat prep3->meas1 meas2 Start Stirring meas1->meas2 meas3 Heat at Constant Rate meas2->meas3 meas4 Monitor Turbidity meas3->meas4 meas5 Record Dissolution Temperature meas4->meas5 an1 Repeat for Different Compositions meas5->an1 an2 Construct Solubility Curve an1->an2 G start Start prep Prepare Sample (Known Composition) start->prep end End heat_stir Apply Controlled Heating & Stirring prep->heat_stir observe Observe Turbidity heat_stir->observe is_clear Is Solution Clear? observe->is_clear is_clear->heat_stir No record_temp Record Temperature is_clear->record_temp Yes more_data Need More Data Points? record_temp->more_data more_data->end No more_data->prep Yes

References

Commercial Availability and Synthetic Utility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Commercial Sourcing

This compound (CAS No. 1257648-75-1) is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and identifying numbers. It is important to note that while some major suppliers like Sigma-Aldrich have discontinued this specific product, a number of other reliable sources remain.

SupplierCAS NumberPurityAvailable QuantitiesCatalog/Product Number
ChemShuttle1257648-75-1≥95%250mg, 1g, 5g139209
Santa Cruz Biotechnology1257648-75-1-Inquire-[1]
Boron Molecular1257648-75-1-Inquire-
Combi-Blocks1257648-75-1-Inquire-[2]
Atomaxchem1257648-75-1-Inquire-[3]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₃BN₂O₂
Molecular Weight 192.03 g/mol
Appearance Off-white to white solid
Storage Conditions 2-8°C, under inert atmosphere

Experimental Protocols

Representative Synthesis of this compound

This procedure is adapted from the synthesis of 3-pyridylboronic acid via a lithium-halogen exchange reaction.[4]

Materials:

  • 2-(Pyrrolidin-1-yl)-3-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 2N Hydrochloric acid (HCl)

  • Toluene

  • Pinacol

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(pyrrolidin-1-yl)-3-bromopyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional but Recommended): The crude boronic acid can be purified by recrystallization or by conversion to its more stable pinacol ester. To form the pinacol ester, dissolve the crude boronic acid in toluene, add pinacol (1.1 eq), and heat to reflux with a Dean-Stark trap to remove water.[4] After removal of the solvent, the pinacol ester can be purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[5]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide, this compound, palladium(II) acetate, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical procurement workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.

procurement_workflow cluster_sourcing Sourcing & Procurement cluster_lab Laboratory Use start Identify Need for This compound search Search Supplier Databases (e.g., ChemShuttle, MolPort) start->search select Select Supplier based on Purity, Quantity, and Cost search->select order Place Purchase Order select->order receive Receive and Log Chemical order->receive qc Quality Control Check (e.g., NMR, LC-MS) receive->qc synthesis Use in Synthesis (e.g., Suzuki Coupling) qc->synthesis analysis Analyze Reaction Products synthesis->analysis end Final Compound analysis->end

Caption: A typical workflow for procuring and utilizing a research chemical.

suzuki_coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)(R²)L₂ transmetalation->pd_intermediate boronate R²-B(OR)₂ (Boronic Acid Derivative) boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

References

Spectroscopic and Synthetic Overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public, peer-reviewed spectroscopic and synthetic data for this specific molecule, this document outlines general methodologies and predictive insights based on the analysis of structurally related compounds.

Compound Identification and Physical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound. However, fundamental identification and physical data have been aggregated from various chemical supplier catalogs.

PropertyValue
Chemical Name This compound
CAS Number 1257648-75-1
Molecular Formula C₉H₁₃BN₂O₂
Molecular Weight 192.02 g/mol
Appearance Powder
Melting Point 107-112 °C

Predicted Spectroscopic Data and General Experimental Protocols

While specific experimental data for this compound is not publicly available, this section outlines the expected spectral characteristics and provides generalized experimental protocols for obtaining NMR, IR, and MS data for similar pyridine-boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the boronic acid and pyrrolidinyl substituents. The pyrrolidine protons would be observed in the aliphatic region (typically δ 1.8-3.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Expected ¹¹B NMR Spectral Features: The ¹¹B NMR spectrum is a key tool for characterizing boronic acids. A single, broad resonance is anticipated, with a chemical shift that can provide information about the coordination state and electronic environment of the boron atom.

Generic Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If available, acquire an ¹¹B NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Spectral Features: The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • B-O stretching: A strong band typically observed in the 1300-1400 cm⁻¹ region.

Generic Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Mass Spectral Features: Mass spectrometry will confirm the molecular weight of the compound. In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 193.0. Depending on the conditions, other adducts (e.g., [M+Na]⁺) or fragments may also be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) may be discernible in high-resolution mass spectrometry.

Generic Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument Setup: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure.

Synthesis Workflow

G Conceptual Synthetic Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Borylation start 2-Chloro-3-bromopyridine intermediate 2-(Pyrrolidin-1-yl)-3-bromopyridine start->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) pyrrolidine Pyrrolidine pyrrolidine->intermediate intermediate_ref 2-(Pyrrolidin-1-yl)-3-bromopyridine reagents 1. n-BuLi 2. Triisopropyl borate workup Aqueous Workup (e.g., HCl) reagents->workup product This compound workup->product

Caption: Conceptual workflow for the synthesis of the target compound.

Logical Relationship for Spectroscopic Analysis

The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.

G Logical Flow of Spectroscopic Characterization synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) Elucidates Detailed Structure synthesis->nmr final Confirmed Structure of This compound ms->final ir->final nmr->final

Caption: Standard workflow for chemical structure confirmation.

Methodological & Application

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for the use of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura coupling reactions.

The presence of a pyrrolidinyl substituent at the 2-position of the pyridine ring introduces specific electronic and steric characteristics that can influence the reactivity of the boronic acid in the catalytic cycle. While literature on the specific applications of this compound is limited, this document extrapolates from established protocols for structurally similar 2-substituted pyridylboronic acids to provide a comprehensive guide for its use. The inherent challenges associated with 2-pyridyl boronic acids, such as potential catalyst inhibition and protodeboronation, are also addressed.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[1][2]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic moiety (the 2-(pyrrolidin-1-yl)pyridin-3-yl group) to the palladium(II) complex, displacing the halide.[1][2] This step can be a rate-limiting factor for electron-deficient heteroaryl boron derivatives.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Challenges with 2-Substituted Pyridylboronic Acids

The use of 2-substituted pyridylboronic acids in Suzuki-Miyaura coupling can present challenges. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4] Additionally, these compounds can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3] Careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to mitigate these issues.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, with or without water) via syringe. The solvent volume should be sufficient to ensure proper mixing (typically 3-5 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir vigorously for the specified time (from a few hours to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Reaction Conditions for Structurally Related Pyridylboronic Acids

The following table summarizes typical reaction conditions used for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, which can be used as a reference for optimizing the reaction with this compound.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃Ligand 23.0 KFDioxane110-73[3]
3-Chloroindazole5-Indole boronic acid2% Pd source3% Ligand2.0 K₃PO₄Dioxane/H₂O10015Varies[1]
2-ChloropyridinePyridine-3-boronic acid2% Pd(OAc)₂4% SPhos2.0 Cs₂CO₃Dioxane/H₂O10018-[2]
Aryl BromideLithium triisopropyl 2-pyridylboronate1.0% Pd₂(dba)₃Ligand 13.0 BaseDioxane110-74-82[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

experimental_workflow reagents Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition (Degassed) setup->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.

suzuki_catalytic_cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_biaryl R¹-Pd(II)L_n-R² pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The 2-(pyrrolidin-1-yl)pyridine moiety is a significant structural motif found in a variety of biologically active compounds, and its incorporation into drug candidates is of considerable interest. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed cross-coupling of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid with various aryl and heteroaryl halides.

The presence of the pyrrolidinyl group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid. Therefore, careful optimization of the reaction conditions is often necessary to achieve high yields and purity of the desired cross-coupled products. These notes are intended to serve as a comprehensive guide for researchers employing this versatile building block in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the pyridyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for different coupling partners.

Materials:

  • This compound

  • Aryl bromide (or other suitable halide/triflate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe. If using a water-soluble base, a mixture of organic solvent and degassed water (e.g., 4:1) can be employed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.

Data Presentation

The following tables summarize typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples and actual results may vary depending on the specific substrates and optimized conditions.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001292
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene1101088
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O901685
4PdCl₂(dppf) (3)-K₂CO₃DMF1001275

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h.

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxy-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene95
23-Bromobenzonitrile3-(2-(Pyrrolidin-1-yl)pyridin-3-yl)benzonitrile89
32-Chlorotoluene2-Methyl-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene82
44-Iodopyridine3-(4-Pyridyl)-2-(pyrrolidin-1-yl)pyridine78

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      L₂ Pd0->PdII_complex ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)-R      L₂ PdII_complex->PdII_biaryl BoronicAcid R-B(OH)₂ (2-(Pyrrolidin-1-yl)pyridine -3-boronic acid) Base Base Transmetalation Transmetalation PdII_biaryl->Pd0 Product Ar-R (Product) PdII_biaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C, 12 h) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine - Dry and Concentrate monitoring->workup purification Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often crucial, and more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are generally effective for cross-coupling of heteroaryl substrates. Increasing the reaction temperature or time may also improve the yield.

  • Protodeboronation: The decomposition of the boronic acid via protodeboronation can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids. Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this pathway.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid or the aryl halide can sometimes be observed. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring an efficient transmetalation step.

  • Purification Challenges: The polarity of the 2-(pyrrolidin-1-yl)pyridine moiety may lead to challenges during chromatographic purification. A careful selection of the eluent system and, if necessary, the use of a different stationary phase (e.g., alumina) may be required.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of a diverse range of substituted bipyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. Careful optimization of the reaction parameters is key to achieving high yields and purity, enabling the efficient construction of molecules with potential applications in drug discovery and materials science.

Application Notes and Protocols: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous compounds and common applications in cross-coupling reactions.

Physical and Chemical Properties

PropertyValue
IUPAC Name (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid
CAS Number 1257648-75-1
Molecular Formula C₉H₁₃BN₂O₂
Molecular Weight 192.02 g/mol
Appearance White to off-white powder
Melting Point 107-112 °C[1]
Storage Store at 2-8°C[1]

Synthesis Protocol: A Proposed Multi-Step Route

Diagram of Proposed Synthesis Workflow

Synthetic Pathway Proposed Synthesis of this compound A 2-Chloronicotinonitrile B 2-(Pyrrolidin-1-yl)nicotinonitrile A->B Pyrrolidine, Base C 2-(Pyrrolidin-1-yl)nicotinamide B->C Hydrolysis (e.g., H2O2, NaOH) D 3-Amino-2-(pyrrolidin-1-yl)pyridine C->D Hofmann Rearrangement (e.g., Br2, NaOH) E This compound D->E Sandmeyer Reaction (1. NaNO2, HBF4 2. H2O)

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves the nucleophilic aromatic substitution of the chloro group in 2-chloronicotinonitrile with pyrrolidine.

Materials:

  • 2-Chloronicotinonitrile

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)nicotinonitrile.

Step 2: Hydrolysis to 2-(Pyrrolidin-1-yl)nicotinamide

The nitrile is partially hydrolyzed to the corresponding primary amide. Using basic hydrogen peroxide is a common method to achieve this transformation without over-hydrolysis to the carboxylic acid.[2]

Materials:

  • 2-(Pyrrolidin-1-yl)nicotinonitrile

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Water

Procedure:

  • Dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(pyrrolidin-1-yl)nicotinamide.

Step 3: Hofmann Rearrangement to 3-Amino-2-(pyrrolidin-1-yl)pyridine

The amide is converted to the corresponding amine with the loss of one carbon atom via the Hofmann rearrangement.

Materials:

  • 2-(Pyrrolidin-1-yl)nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.

  • In a separate flask, dissolve 2-(pyrrolidin-1-yl)nicotinamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.

  • Add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

  • Cool the mixture and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2-(pyrrolidin-1-yl)pyridine.

Step 4: Sandmeyer Reaction to this compound

The final step is the conversion of the amino group to a boronic acid via a diazonium salt intermediate.

Materials:

  • 3-Amino-2-(pyrrolidin-1-yl)pyridine

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr) (catalytic)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 3-amino-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in a solution of tetrafluoroboric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

  • To a solution of the diazonium salt in a suitable solvent, add water and heat gently to effect hydrolysis to the boronic acid. The addition of a copper catalyst may be beneficial.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude this compound by recrystallization or chromatography.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and heteroaryl halides.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki Coupling Suzuki-Miyaura Cross-Coupling Reaction Reactants This compound + Aryl/Heteroaryl Halide (R-X) Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

Reaction Conditions:

ParameterCondition
Boronic Acid 1.2 - 1.5 equivalents
Aryl Halide 1.0 equivalent
Palladium Catalyst 1-5 mol%
Base 2.0 - 3.0 equivalents
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety Information

  • This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle with care under an inert atmosphere.

  • Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyridine ring, in particular, is a prominent heterocycle in medicinal chemistry, and its incorporation into biaryl structures is of significant interest for modulating pharmacological properties.[2] The pyrrolidine moiety is also a highly valued scaffold in drug discovery, offering three-dimensional complexity that can enhance binding affinity and selectivity.[3][4]

This document provides detailed protocols for the synthesis of novel biaryl compounds utilizing 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for constructing C-C bonds, valued for its mild conditions and tolerance of diverse functional groups.[5][6]

The coupling of pyridine-containing organoboron reagents can present unique challenges, such as a tendency for protodeboronation, especially when the boron moiety is at the 2-position.[2][7] While the boronic acid in the title compound is at the 3-position, the electronic and steric influence of the adjacent 2-pyrrolidinyl group necessitates carefully optimized conditions to achieve high yields. These notes offer a representative methodology and performance data for this valuable transformation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl electrophile, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species. This species then transfers its organic group (the 2-(pyrrolidin-1-yl)pyridyl moiety) to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd2_complex->biaryl_pd_complex Transmetalation transmetalation Transmetalation biaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pd0 ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) + Base ar2b->pd2_complex product Ar¹-Ar² (Biaryl Product) product->biaryl_pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Equipment
  • This compound

  • Aryl halide (e.g., 4-Bromoanisole)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, n-Butanol)

  • Degassed water

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (oven-dried)

Detailed Experimental Procedure

The following procedure is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start reagents 1. Add Solids to Schlenk Flask (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water via syringe) inert->solvents reaction 4. Heat and Stir (e.g., 100 °C for 12-18 h) solvents->reaction monitoring 5. Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Workup (Cool, dilute with EtOAc, wash with water/brine) monitoring->workup purification 7. Purify Product (Dry organic layer, concentrate, column chromatography) workup->purification end End (Characterize Pure Product) purification->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 5 mL total) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir the mixture vigorously for the specified time (typically 12-18 hours).[5][8]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Quantitative Data

The following table summarizes representative, expected outcomes for the coupling of this compound with various aryl bromides under the optimized conditions described above. (Note: Yields are illustrative and based on typical results for similar heterocyclic couplings; actual results may vary).[8][9]

EntryAryl Bromide (Ar-Br)Catalyst / LigandBaseSolventTemp (°C)Time (h)Isolated Yield (%)*
14-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001685 - 95
24-BromobenzonitrilePd(OAc)₂ / XPhosK₂CO₃n-BuOH/H₂O1101280 - 90
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O1201875 - 85
42-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1102465 - 75
53-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1201670 - 80

*Yields are based on the limiting aryl halide reagent.

Applications in Drug Discovery

Biaryl pyridines synthesized from this building block are valuable scaffolds for developing novel therapeutic agents. For instance, many kinase inhibitors feature biaryl cores that occupy hydrophobic pockets and form key hydrogen bonds within the enzyme's active site.[1] Compounds derived from this compound could be investigated as inhibitors of signaling pathways implicated in inflammation and cancer, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1) pathway.[1][9]

Signaling_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Targets ERK ERK MSK1 MSK1 ERK->MSK1 activates p38 p38 MAPK p38->MSK1 activates CREB CREB MSK1->CREB phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 phosphorylates Gene_Expression Pro-inflammatory Gene Expression CREB->Gene_Expression Histone_H3->Gene_Expression Inhibitor Biaryl Pyridine Inhibitor (Synthesized Product) Inhibitor->MSK1 inhibits

Caption: Potential role of a synthesized biaryl pyridine as an MSK1 inhibitor.

Troubleshooting

  • Low Yield: If yields are low, consider screening different ligands (e.g., RuPhos, BrettPhos), bases (phosphates are often effective), and solvent systems. Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation.[8]

  • Protodeboronation: If significant starting boronic acid is converted back to the parent heterocycle, try using a milder base or lower reaction temperature. The use of boronate esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[6][7]

  • Homocoupling: The formation of aryl-aryl or pyridine-pyridine homocoupled products can occur.[6] This is often minimized by ensuring a truly inert atmosphere and using a high-purity catalyst.

References

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure combines the features of a pyridine ring, a pyrrolidine moiety, and a boronic acid functional group. This unique combination makes it a versatile reagent for the construction of novel scaffolds, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pyrrolidine and pyridine motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The boronic acid group serves as a key handle for introducing the 2-(pyrrolidin-1-yl)pyridine moiety onto various aromatic and heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides an overview of its application, with a specific focus on its role in the synthesis of protein kinase inhibitors, and includes detailed experimental protocols.

Application in the Synthesis of Protein Kinase Inhibitors

The 2-(pyrrolidin-1-yl)pyridine scaffold has been identified as a key component in the development of novel protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and pyrrolidine rings can engage in essential hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.

A notable application of a structurally related intermediate is found in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which have been patented as protein kinase inhibitors. While the patent does not explicitly start with this compound, a key intermediate, 5-bromo-2-(pyrrolidin-1-yl)pyridine, is utilized in a subsequent Suzuki-Miyaura coupling reaction. A plausible synthetic route to this key intermediate can be envisioned starting from commercially available reagents, followed by the coupling reaction as described in the patent literature to yield the final bioactive compound.

Experimental Protocols

This section details a representative synthetic workflow for the preparation of a pyrrolo[2,3-b]pyridine-based kinase inhibitor, starting from the synthesis of a key 2-(pyrrolidin-1-yl)pyridine intermediate.

Protocol 1: Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine

This protocol describes a common method for the synthesis of the key intermediate.

Materials:

  • 2,5-Dibromopyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 5-bromo-2-(pyrrolidin-1-yl)pyridine.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Pyrrolo[2,3-b]pyridine Kinase Inhibitor

This protocol outlines the palladium-catalyzed cross-coupling of 5-bromo-2-(pyrrolidin-1-yl)pyridine with a suitable boronic acid or ester to construct the core of the kinase inhibitor, as adapted from patent literature.

Materials:

  • 5-bromo-2-(pyrrolidin-1-yl)pyridine (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (e.g., 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-bromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq), the boronic acid/ester (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add sodium carbonate (2.0 eq) followed by the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[2,3-b]pyridine derivative.

Data Presentation

The following tables summarize hypothetical but representative data for compounds synthesized using the 2-(pyrrolidin-1-yl)pyridine scaffold, based on typical outcomes in medicinal chemistry projects.

Table 1: Synthesis of Key Intermediate and Final Compound

Compound IDSynthetic StepStarting MaterialsReagents and ConditionsYield (%)
INT-1 Synthesis of Intermediate2,5-Dibromopyridine, PyrrolidineK₂CO₃, DMF, 85 °C, 14 h75
Cpd-1 Suzuki-Miyaura CouplingINT-1, Arylboronic Acid APd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O, 95 °C, 10 h68
Cpd-2 Suzuki-Miyaura CouplingINT-1, Heteroarylboronic Acid BPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C, 8 h72

Table 2: Biological Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
Cpd-1 Kinase X150.5
Cpd-2 Kinase Y80.2
Reference StaurosporineKinase X/Y5 / 3

Visualizations

The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic_Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Intermediate_Synthesis Nucleophilic Aromatic Substitution 2,5-Dibromopyridine->Intermediate_Synthesis Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_Synthesis INT-1 5-bromo-2-(pyrrolidin-1-yl)pyridine Intermediate_Synthesis->INT-1 Suzuki_Coupling Suzuki-Miyaura Coupling INT-1->Suzuki_Coupling Arylboronic_Acid Aryl/Heteroaryl Boronic Acid Arylboronic_Acid->Suzuki_Coupling Final_Product Pyrrolo[2,3-b]pyridine Kinase Inhibitor Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for a kinase inhibitor.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XLn Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Derivatization of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a pyridine ring, a pyrrolidine moiety, and a versatile boronic acid group allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrrolidine and pyridine scaffolds are prevalent in numerous FDA-approved drugs, highlighting their importance in the development of new chemical entities. This document provides detailed application notes and experimental protocols for the derivatization of this compound, primarily focusing on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

These protocols are intended to serve as a guide for researchers in the synthesis of novel compounds for screening and lead optimization in drug discovery programs. The methodologies described are based on established and widely used cross-coupling reactions for pyridine-containing boronic acids.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For this compound, this reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are key pharmacophores in many biologically active molecules, including kinase inhibitors.

Applications
  • Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. Derivatization of this compound via Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position, enabling the exploration of the kinase ATP-binding site.

  • Fragment-Based Drug Discovery: The title compound can be used as a versatile fragment for coupling with a library of aryl and heteroaryl halides to rapidly generate a diverse set of molecules for biological screening.

  • Lead Optimization: The Suzuki coupling provides a reliable method for the late-stage functionalization of complex intermediates, allowing for the fine-tuning of physicochemical and pharmacological properties of lead compounds.

General Reaction Scheme

Suzuki_Miyaura_Coupling start This compound plus1 + start->plus1 reactant Ar-X (Aryl/Heteroaryl Halide or Triflate) plus1->reactant arrow Pd Catalyst Base, Solvent reactant->arrow product 3-Aryl-2-(pyrrolidin-1-yl)pyridine arrow->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine

Materials:

  • This compound (1.0 equiv)

  • 1-bromo-4-methoxybenzene (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

  • Sodium carbonate (Na2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 1-bromo-4-methoxybenzene, and Pd(dppf)Cl2.

  • Add sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl Halide (Ar-X)Catalyst (mol%)BaseSolventTime (h)Yield (%)
4-BromoanisolePd(dppf)Cl2 (3)Na2CO3Dioxane/H2O685
3-BromobenzonitrilePd(PPh3)4 (5)K2CO3Toluene/EtOH/H2O878
2-ChloropyridineXPhos Pd G2 (2)K3PO4t-Amyl alcohol1272
4-IodotoluenePd(OAc)2 (2), SPhos (4)Cs2CO3Dioxane/H2O491

Note: The data presented in this table are representative and based on typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Chan-Lam Coupling: Synthesis of N-Aryl and O-Aryl Derivatives

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction is particularly useful for the synthesis of N-aryl and O-aryl derivatives of the 2-(pyrrolidin-1-yl)pyridine scaffold, which are important motifs in many pharmaceutical compounds.

Applications
  • Synthesis of Novel Amine Scaffolds: The Chan-Lam coupling allows for the introduction of a wide range of amine nucleophiles, leading to the creation of novel N-substituted pyridine derivatives for biological evaluation.

  • Bioisosteric Replacement: The resulting N-aryl or O-aryl pyridine derivatives can serve as bioisosteres for other functional groups, aiding in the optimization of drug-like properties.

  • Late-Stage Functionalization: Similar to the Suzuki coupling, the Chan-Lam reaction can be employed in the later stages of a synthetic sequence to introduce nitrogen or oxygen-containing functionalities.

General Reaction Scheme

Chan_Lam_Coupling start This compound plus1 + start->plus1 reactant R-NH2 or R-OH (Amine or Alcohol) plus1->reactant arrow Cu Catalyst Base, Solvent, Oxidant (Air) reactant->arrow product 3-(Amino/Oxy)-2-(pyrrolidin-1-yl)pyridine arrow->product

Caption: General scheme of the Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-phenyl-2-(pyrrolidin-1-yl)pyridin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)2) (1.0 equiv, or catalytic amount with an oxidant)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound, copper(II) acetate, and activated 4 Å molecular sieves.

  • Add dichloromethane, followed by aniline and pyridine.

  • Stir the reaction mixture open to the air at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine derivative.

Quantitative Data for Chan-Lam Coupling
NucleophileCatalyst (mol%)BaseSolventTime (h)Yield (%)
AnilineCu(OAc)2 (100)PyridineDCM2475
4-FluoroanilineCu(OAc)2 (20), O2 (balloon)Et3NMeOH1868
MorpholineCuI (10), DMAPK2CO3Toluene3662
PhenolCu(OAc)2 (100)PyridineDCM4855

Note: The data presented in this table are representative and based on typical yields for Chan-Lam reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Boronic Acid, Coupling Partner, Catalyst, Base) solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup (Extraction, Washing) monitoring->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical workflow for derivatization reactions.

Disclaimer: The provided protocols are representative examples for the derivatization of this compound based on well-established methodologies for similar compounds. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates. It is highly recommended to conduct small-scale test reactions to determine the optimal conditions before scaling up. All reactions should be performed in a well-ventilated fume hood by trained personnel, following all necessary safety precautions.

Applications in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three distinct kinase inhibitors: Gefitinib, a reversible EGFR inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; and Ibrutinib, a covalent Bruton's tyrosine kinase (BTK) inhibitor. These examples were chosen to represent different classes of kinase inhibitors and highlight diverse synthetic strategies.

Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key driver in certain types of cancer, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] By competing with ATP for the binding site on the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[3][4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to the regulation of gene expression and cellular responses.[5][6] Gefitinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signals.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt AKT PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

EGFR signaling pathway and the inhibitory action of Gefitinib.
Synthesis of Gefitinib

A common synthetic route to Gefitinib involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline, followed by etherification with 4-(3-chloropropyl)morpholine.[8][9]

Gefitinib_Synthesis_Workflow cluster_synthesis Gefitinib Synthesis start 6,7-Dimethoxy- quinazolin-4(3H)-one step1 Chlorination (SOCl2 or POCl3) start->step1 intermediate1 4-Chloro-6,7- dimethoxyquinazoline step1->intermediate1 step2 Nucleophilic Aromatic Substitution (3-Chloro-4-fluoroaniline) intermediate1->step2 intermediate2 N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine step2->intermediate2 step3 Selective Demethylation intermediate2->step3 intermediate3 4-(3-Chloro-4-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline step3->intermediate3 step4 Etherification (4-(3-Chloropropyl)morpholine) intermediate3->step4 gefitinib Gefitinib step4->gefitinib

Workflow for the synthesis of Gefitinib.
Experimental Protocols

Protocol 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

This protocol describes the synthesis of a key intermediate for Gefitinib.

  • Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) in POCl₃ (10 volumes) is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure.

  • Nucleophilic Aromatic Substitution: The crude 4-chloro-6,7-dimethoxyquinazoline is suspended in isopropanol (10 volumes), and 3-chloro-4-fluoroaniline (1.1 equivalents) is added. The mixture is heated at reflux for 4 hours. After cooling, the precipitate is filtered, washed with isopropanol, and dried to give N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Selective Demethylation: The product from the previous step is treated with methanesulfonic acid and L-methionine and heated to reflux.[8] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water. The pH is adjusted to 7-8 with aqueous ammonia, and the precipitate is collected by filtration, washed with water, and dried to yield the desired product.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against EGFR.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Gefitinib in DMSO.

  • Assay Procedure: In a 96-well plate, add the kinase buffer, EGFR enzyme, and the serially diluted Gefitinib or DMSO (vehicle control). Initiate the reaction by adding a solution of a suitable peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data
CompoundTargetIC₅₀ (nM)Cell LineAssay Type
GefitinibEGFR2-37VariousKinase Assay
GefitinibEGFR80-800A431Cell Growth Inhibition

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[10][11] By inhibiting these receptors, Sunitinib blocks angiogenesis and tumor cell proliferation.

Signaling Pathways

VEGFR and PDGFR are key regulators of angiogenesis, the formation of new blood vessels.[12][13] Ligand binding to these receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[13][14] Sunitinib's simultaneous inhibition of these pathways leads to its potent anti-angiogenic and anti-tumor effects.[10]

VEGFR_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PI3K PI3K PDGFR->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Akt AKT PI3K->Akt Survival Survival Akt->Survival VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

VEGFR and PDGFR signaling pathways and Sunitinib's inhibitory action.
Synthesis of Sunitinib

The synthesis of Sunitinib typically involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoroindolin-2-one.[10][15]

Sunitinib_Synthesis_Workflow cluster_synthesis Sunitinib Synthesis start1 3,5-Dimethyl-1H-pyrrole- 2,4-dicarboxylate step1 Decarboxylation start1->step1 intermediate1 Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate step1->intermediate1 step2 Formylation (Vilsmeier-Haack) intermediate1->step2 intermediate2 Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate step2->intermediate2 step3 Amidation with N,N-diethylethylenediamine intermediate2->step3 intermediate3 N-(2-(Diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide step3->intermediate3 step4 Condensation (Piperidine or Pyrrolidine catalyst) intermediate3->step4 start2 5-Fluoroindolin-2-one start2->step4 sunitinib Sunitinib step4->sunitinib

Workflow for the synthesis of Sunitinib.
Experimental Protocols

Protocol 3: Synthesis of Sunitinib

This protocol outlines the final condensation step in the synthesis of Sunitinib.

  • Reaction Setup: To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) and 5-fluoroindolin-2-one (1 equivalent) in ethanol (20 volumes), add a catalytic amount of pyrrolidine.

  • Reaction: Heat the mixture to reflux for 1.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and stir for several hours until a precipitate forms.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Sunitinib as a yellow to orange solid.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the effect of Sunitinib on the viability of cancer cell lines (e.g., HUVEC).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Sunitinib in the complete culture medium. Replace the existing medium with the medium containing different concentrations of Sunitinib or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for an additional 4 hours. Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data
CompoundTarget(s)IC₅₀ (nM)
SunitinibVEGFR-280
SunitinibPDGFR-β2
SunitinibKIT1
SunitinibFLT31
SunitinibRET31

Note: IC₅₀ values are from various in vitro kinase assays and can differ based on experimental conditions.

Ibrutinib: A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[16][17] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[16] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[18]

Signaling Pathway

The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream signaling molecules, including BTK.[19][20] Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream pathways involving calcium mobilization and activation of transcription factors like NF-κB.[18] These pathways are essential for B-cell proliferation, survival, and differentiation.[18] Ibrutinib's irreversible inhibition of BTK effectively shuts down this signaling cascade in malignant B-cells.[16]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

BCR signaling pathway and Ibrutinib's point of covalent inhibition.
Synthesis of Ibrutinib

The synthesis of Ibrutinib involves the coupling of a pyrazolopyrimidine core with a chiral piperidine derivative, followed by acylation with acryloyl chloride to introduce the covalent "warhead".[21][22]

Ibrutinib_Synthesis_Workflow cluster_synthesis Ibrutinib Synthesis start1 3-(4-Phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine step1 Mitsunobu Reaction start1->step1 start2 (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate start2->step1 intermediate1 (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate step1->intermediate1 step2 Deprotection (TFA) intermediate1->step2 intermediate2 (R)-1-(Piperidin-3-yl)-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine step2->intermediate2 step3 Acylation (Acryloyl chloride) intermediate2->step3 ibrutinib Ibrutinib step3->ibrutinib

Workflow for the synthesis of Ibrutinib.
Experimental Protocols

Protocol 5: Synthesis of Ibrutinib

This protocol describes the final acylation step to produce Ibrutinib.

  • Reaction Setup: To a solution of (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable solvent like dichloromethane or THF, cool the mixture to 0°C.

  • Acylation: Slowly add a solution of acryloyl chloride (1.1 equivalents) in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Ibrutinib as a solid.

Protocol 6: In Vitro BTK Inhibition Assay

This protocol provides a general method for assessing the covalent inhibition of BTK.

  • Reagent Preparation: Prepare a kinase buffer and serial dilutions of Ibrutinib in DMSO.

  • Pre-incubation: In a 96-well plate, pre-incubate the BTK enzyme with the serially diluted Ibrutinib or DMSO for a specific time (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution of a suitable peptide substrate and ATP.

  • Incubation and Detection: Incubate the plate and then measure the kinase activity as described in Protocol 2.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. The pre-incubation step is crucial for observing the potent inhibition by covalent inhibitors.

Quantitative Data
CompoundTargetIC₅₀ (nM)Mechanism
IbrutinibBTK0.5Covalent, Irreversible

Note: The high potency of Ibrutinib is attributed to its covalent mechanism of action.[23]

References

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis. Its structure combines a pyridine ring, a pyrrolidine moiety, and a boronic acid functional group, making it a versatile reagent for introducing the 2-(pyrrolidin-1-yl)pyridine scaffold into target molecules. This motif is of significant interest in medicinal chemistry due to the prevalence of pyrrolidine and pyridine structures in biologically active compounds.[1][2] The primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[3][4]

Boronic acids are generally stable, have low toxicity, and their byproducts are typically easy to remove, making them ideal for use in complex synthetic pathways, including those in industrial and pharmaceutical settings.[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures. In this context, this compound serves as the organoboron nucleophile, which couples with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base.

However, the cross-coupling of 2-substituted pyridylboronic acids can present unique challenges. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, a key step in the catalytic cycle. Furthermore, these reagents can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3] Overcoming these challenges often requires careful optimization of the catalytic system, including the choice of ligand, palladium source, base, and solvent.[3][6]

General Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 2-(pyrrolidin-1-yl)pyridyl moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. This protocol is based on established methods for challenging 2-pyridyl couplings and should be considered a starting point for optimization.[3]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and the base (2.0-3.0 mmol, 2.0-3.0 eq).

  • If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it at this stage (1-2 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (12-24 hours).

Work-up and Purification:

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110°C, 12-24h) solvent->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data: Representative Reactions

EntryAryl Halide Electrophile2-Pyridylboron ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane10074[3]
21-Bromo-3,5-bis(trifluoromethyl)benzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane10082[3]
34-Chlorotoluene2-Pyridyl MIDA boronateXPhos Pd G2K₃PO₄DMF100>95
41-Chloro-4-nitrobenzene2-Pyridyl MIDA boronateXPhos Pd G2K₃PO₄DMF10094

*Ligand 1 refers to a specific phosphine oxide ligand used in the cited study.[3]

Applications in Drug Discovery

The pyrrolidine ring is a key structural feature in numerous FDA-approved drugs and biologically active compounds.[2] It is often used to explore three-dimensional chemical space, improve pharmacokinetic properties, and interact with biological targets. The 2-aminopyridine scaffold, which is formed using the title building block, is also a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets.

By combining these two valuable motifs, this compound serves as a gateway to novel compounds with potential applications in various therapeutic areas, including but not limited to:

  • Anticancer agents

  • Central nervous system (CNS) disorders

  • Anti-inflammatory agents

  • Antiviral and antibacterial agents [2]

The synthesis of libraries of compounds based on the 2-(pyrrolidin-1-yl)pyridine core allows for extensive structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates.

References

Application Notes & Protocols for Catalytic Systems for Challenging Suzuki Couplings of 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylpyridines is a critical step in the development of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, the use of 2-pyridylboronic acids presents a significant challenge known as the "2-pyridyl problem".[1][2] This document provides detailed application notes and protocols for catalytic systems designed to overcome the inherent instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation under typical reaction conditions.[1][3]

The Challenge: Instability of 2-Pyridylboronic Acid

The primary difficulty in the Suzuki-Miyaura coupling of 2-pyridylboronic acids is the facile cleavage of the C-B bond, leading to the formation of pyridine as a byproduct and reducing the yield of the desired cross-coupled product.[1][3] The nitrogen atom at the 2-position of the pyridine ring is believed to facilitate this protodeboronation pathway.[1] To address this, significant research has focused on two main strategies: the development of stabilized 2-pyridylboron reagents and the optimization of catalytic systems, particularly the choice of ligand.[1][2]

Stabilized 2-Pyridylboron Reagents

A key strategy to mitigate protodeboronation is to use stabilized derivatives of 2-pyridylboronic acid. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable intermediate and favoring the cross-coupling pathway.[3][4]

Commonly used stabilized reagents include:

  • Pinacol Esters: These are widely used and commercially available for a range of pyridylboronic acids.

  • MIDA (N-methyliminodiacetic acid) Boronates: These offer enhanced stability and are effective in a controlled release of the boronic acid.[3]

  • N-phenyldiethanolamine (PDEA) Boronates: The intramolecular dative bond between nitrogen and boron in these reagents provides significant stability.[5]

  • Lithium Triisopropyl 2-Pyridylboronates: These have been shown to be effective in couplings with aryl and heteroaryl bromides and chlorides.[6]

  • Trifluoroborate Salts: These salts can also serve as stable precursors to the corresponding boronic acids.[4]

Catalytic Systems: The Critical Role of Ligands and Palladium Source

The selection of an appropriate palladium source and, most importantly, the ligand is paramount for a successful 2-pyridylboronic acid coupling.[1]

3.1. Ligands

Bulky, electron-rich phosphine ligands have proven to be the most successful for this challenging transformation.[1] These ligands are thought to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while stabilizing the palladium catalyst.[1] N-Heterocyclic Carbenes (NHCs) have also emerged as a robust and versatile class of ligands.

Table 1: Comparison of Ligand Performance in 2-Pyridyl Suzuki Couplings

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl Phosphines RuPhos, XPhos, SPhosGenerally provide high yields for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][7]
Diphosphine Complexes dppfGood for a range of substrates and relatively air-stable, though may not be as active as Buchwald-type ligands for challenging couplings.[7][8]
Triphenylphosphine PPh₃Readily available and well-understood, but often shows lower activity for challenging substrates and may require higher temperatures.[1][7]
N-Heterocyclic Carbenes (NHCs) IPrOffer high stability and activity, particularly for sterically demanding couplings.[9]

3.2. Palladium Sources

The choice of palladium precursor can also influence the reaction efficiency. Common palladium sources include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Palladium Precatalysts: Specially designed precatalysts can generate the active catalytic species under mild conditions, which is advantageous when using unstable boronic acids.[4][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • Stabilized 2-pyridylboron reagent (e.g., pinacol ester, MIDA boronate) (1.5 - 3.0 equiv)[1]

  • Palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)[1]

  • Phosphine ligand (e.g., XPhos) (1-5 mol%)[1]

  • Base (e.g., K₃PO₄, Na₂CO₃, KF) (3.0 equiv)[1][6]

  • Anhydrous, degassed solvent (e.g., dioxane, DMF, toluene)[1][6]

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.[1][6]

  • Add the degassed solvent via syringe.[1]

  • Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 8-24 hours).[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]

Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates

This protocol is adapted for the use of lithium triisopropyl 2-pyridylboronates, which have shown high efficacy.[6]

Reaction Conditions:

  • Aryl or heteroaryl bromide (1 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • KF (3.0 equiv)

  • Dioxane (3 mL/mmol halide)

  • Catalyst: Pd₂(dba)₃ (1.0-1.5 mol%), Ligand: 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (L:Pd = 3:1)[6]

Procedure:

  • In a glovebox, a Schlenk tube is charged with the aryl or heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, KF, Pd₂(dba)₃, and the phosphine ligand.[6]

  • The Schlenk tube is capped with a rubber septum, removed from the glovebox, and evacuated and backfilled with argon (this sequence is carried out twice).[6]

  • 1,4-Dioxane is added via syringe through the septum.[6]

  • The septum is replaced with a Teflon screw valve, and the Schlenk tube is sealed.[6]

  • The reaction mixture is heated to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.[6]

  • The reaction is allowed to cool to room temperature and subjected to workup and purification as described in Protocol 1.[6]

Data Presentation

Table 2: Selected Examples of Challenging 2-Pyridyl Suzuki Couplings

EntryAryl Halide2-Pyridylboron ReagentCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)
13,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane11082[6]
24-bromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane11074[6]
35-bromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane11091[6]
44-chlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (4.5)KF (3.0)Dioxane11073[6]
54-n-butylchlorobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (4.5)KF (3.0)Dioxane11076[6]

Ligand 1 and 2 are specific phosphine ligands detailed in the cited literature.[6]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_setup Reaction Setup A Define Substrates (Aryl Halide & 2-Pyridylboron Reagent) D Prepare Parallel Reactions (Constant Substrates, Pd, Base, Solvent) A->D B Select Palladium Source (e.g., Pd2(dba)3) B->D C Choose Base and Solvent (e.g., K3PO4 in Dioxane) C->D E Vary Ligand in Each Reaction (e.g., XPhos, RuPhos, SPhos, dppf) D->E F Run Reactions Under Identical Conditions (Temperature, Time) E->F G Monitor Reaction Progress (TLC, LC-MS, GC-MS) F->G H Workup and Purify Products G->H I Analyze Results (Compare Yields and Purity) H->I J Identify Optimal Ligand I->J

Caption: A typical experimental workflow for comparing ligand performance in 2-pyridyl Suzuki couplings.

Conclusion

The successful Suzuki-Miyaura coupling of 2-pyridylboronic acids and their derivatives is highly dependent on the judicious choice of a stabilized boron reagent, ligand, and reaction conditions. For researchers and drug development professionals, the use of stabilized 2-pyridylboron reagents in conjunction with advanced ligands such as biaryl phosphines offers the most promising route to the efficient synthesis of 2-arylpyridines.[1] Careful optimization of the reaction parameters for each specific substrate combination remains crucial for achieving optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common challenge of protodeboronation, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, reducing the yield of your desired cross-coupled product and complicating purification. This compound is particularly susceptible to this decomposition pathway due to the electronic properties of the aminopyridine ring system.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • pH of the reaction medium: Heteroaromatic boronic acids containing a basic nitrogen atom, like your compound, can form zwitterionic species, especially under neutral pH conditions. These zwitterions can be highly reactive towards protodeboronation. Both acidic and strongly basic conditions can sometimes suppress this decomposition pathway.[1]

  • Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the Suzuki-Miyaura catalytic cycle, some bases can more aggressively promote protodeboronation.[1]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]

  • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.[1]

  • Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent protodeboronation in your experiments involving this compound.

Issue 1: Low yield of the desired cross-coupled product and significant formation of 2-(pyrrolidin-1-yl)pyridine.

This is the most common symptom of protodeboronation. The following strategies are presented in order of increasing complexity and are designed to minimize this unwanted side reaction.

Diagram: Troubleshooting Workflow for Protodeboronation

G cluster_0 Initial Observation cluster_1 Strategy 1: Modify Boronic Acid Reagent cluster_2 Strategy 2: Optimize Reaction Conditions cluster_3 Strategy 3: Enhance Catalysis cluster_4 Outcome start Low Yield & High Protodeboronation strategy1 Use a more stable boronic acid derivative: - Pinacol Ester - MIDA Ester start->strategy1 Primary Approach strategy2 Adjust Reaction Parameters: - Use a milder, non-hydroxide base (e.g., K3PO4, Cs2CO3) - Lower the reaction temperature - Use anhydrous solvents strategy1->strategy2 If protodeboronation persists end Problem Resolved: High Yield of Desired Product strategy1->end Often sufficient strategy3 Improve Catalytic Efficiency: - Use a highly active catalyst/ligand system (e.g., Buchwald ligands) strategy2->strategy3 For further optimization strategy2->end Effective in many cases strategy3->end For challenging couplings

Caption: A step-by-step workflow for troubleshooting low yields due to protodeboronation.

Strategy 1: Utilize a More Stable Boronic Acid Derivative

Converting the boronic acid to a more stable ester derivative is a highly effective first-line strategy to prevent premature decomposition.

Data Presentation: Comparison of Boronic Acid Derivatives

Boronic Acid DerivativeStructureKey AdvantagesPotential Drawbacks
Pinacol Ester R-B(pin)Commercially available, increased stability compared to boronic acid.Can still undergo protodeboronation under harsh conditions.
MIDA Ester R-B(MIDA)Exceptionally stable, air-stable solids; enables slow, controlled release of the boronic acid.[2]Requires an additional synthetic step for preparation.
Trifluoroborate Salt R-BF₃KHighly stable, crystalline solids; also operates via a slow-release mechanism.Requires specific conditions for in situ hydrolysis.

Diagram: Slow-Release Strategy with MIDA Boronates

G MIDA_Ester Stable MIDA Boronate (Reservoir) Boronic_Acid Unstable Boronic Acid (Low Concentration) MIDA_Ester->Boronic_Acid Slow Hydrolysis Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Protodeboronation Protodeboronation (Minimized) Boronic_Acid->Protodeboronation Product Desired Product Suzuki_Coupling->Product

Caption: The slow-release of boronic acid from a stable MIDA ester minimizes its concentration, thus suppressing protodeboronation.

Strategy 2: Optimization of Reaction Conditions

If using a boronic acid derivative is not feasible or if protodeboronation persists, carefully optimizing the reaction conditions is crucial.

Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseTypical ConditionsGeneral Yield Range (%)Comments
K₃PO₄ Dioxane/H₂O, 80-110 °C70-95A versatile and often effective base for challenging couplings.[3]
Cs₂CO₃ Dioxane/H₂O, 100 °C75-90A strong, soluble base that can accelerate slow reactions.
Na₂CO₃ Toluene/EtOH/H₂O, 100 °C60-85A common and cost-effective choice, but may be less effective for challenging substrates.
KF Dioxane, 110 °C50-80Fluoride ions can play a unique role in activating the boronic acid.

Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and ligand used.

Recommendations:

  • Base Selection: Start with a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Strong bases like NaOH or KOH should generally be avoided as they can accelerate protodeboronation.

  • Temperature Control: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is recommended.

  • Anhydrous Conditions: Using anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and reagents can help minimize protodeboronation by reducing the availability of a proton source. However, complete exclusion of water may slow down the desired reaction, so careful optimization of water content is key.

Strategy 3: Enhancement of Catalytic Activity

A highly efficient catalyst system can promote the desired cross-coupling to occur much faster than the undesired protodeboronation.

Recommendations:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These ligands are known to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation, so screening may be necessary.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes increase the rate of the productive reaction sufficiently to outcompete protodeboronation.

  • Pre-catalyst Selection: Use well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) to ensure the efficient generation of the active Pd(0) species.

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_halide R1-Pd(II)L2-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [Ar'-B(OH)3]- PdII_aryl R1-Pd(II)L2-R2 Transmetalation->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Regeneration Product R1-R2 RE->Product

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is adapted for a substrate similar to the target molecule and employs a stable pinacol ester derivative.

Materials:

  • This compound pinacol ester (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the this compound pinacol ester, the aryl halide, cesium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the halide) and degassed water (typically 10-20% of the dioxane volume) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

For particularly challenging couplings where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

Materials:

  • This compound (1.0 equivalent)

  • N-methyliminodiacetic acid (MIDA) (1.05 equivalents)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1, typically with the addition of a base and water to facilitate the slow release of the boronic acid.

References

Technical Support Center: Optimizing Suzuki Reactions with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Suzuki-Miyaura cross-coupling reactions involving 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary issues I should investigate?

A1: Low yields in Suzuki reactions with 2-substituted pyridine boronic acids, a challenge often termed the "2-pyridyl problem," are frequently encountered.[1][2][3] The primary culprits are typically:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring, particularly when a substituent is at the 2-position, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][4]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[4][5][6] This process is often accelerated by the presence of water and certain bases.[6][7][8]

  • Inefficient Oxidative Addition or Reductive Elimination: These are crucial steps in the catalytic cycle which can be sluggish for challenging substrates.[1]

To address these issues, a systematic optimization of the catalyst system, base, solvent, and reaction temperature is essential.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Besides low yield, the most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond.[5][6] To minimize this:

    • Use Anhydrous Conditions: Water is a common proton source for this side reaction, so using anhydrous solvents can significantly reduce its occurrence.[7][8]

    • Select a Milder Base: Strong bases can promote protodeboronation.[8] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][6]

    • Use More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4][6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[4][6] To minimize this:

    • Ensure a Thoroughly Degassed Reaction Mixture: Oxygen can promote homocoupling.[4][8] Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen).

    • Use a Pd(0) Source or an Efficient Precatalyst: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can lead to side reactions.[4]

Q3: My starting materials are largely unreacted. How can I improve the conversion rate?

A3: Unreacted starting material, particularly the aryl halide, often points to issues with the oxidative addition step. Consider the following adjustments:

  • Employ Highly Active Catalysts and Ligands: For challenging substrates like 2-substituted pyridines, specialized ligands are often necessary. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective.[1][2][4][6] These ligands stabilize the palladium catalyst and promote oxidative addition.[4] N-heterocyclic carbene (NHC) ligands can also be very effective.[6]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy for C-Cl or C-Br bond activation.[4][6] However, be aware that this can also increase the rate of side reactions.[6] Common temperature ranges are 80-110 °C.[6]

  • Choose an Appropriate Base: A strong base is often required to facilitate the transmetalation step.[4] Potassium phosphate (K₃PO₄) is frequently a good choice for challenging couplings.[4][6]

Troubleshooting Guide

Issue 1: Low Product Yield

If you are experiencing low product yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issues.

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes optimize_catalyst Screen Ligands: - SPhos, XPhos, RuPhos - Consider NHC Ligands check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimized? check_base->check_conditions Yes optimize_base Screen Bases: - K3PO4, Cs2CO3, K2CO3 - Use Anhydrous Base check_base->optimize_base No optimize_conditions Adjust Temperature (80-110 °C) Ensure Anhydrous/Degassed Conditions check_conditions->optimize_conditions No rerun Re-run Optimized Reaction check_conditions->rerun Yes optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->rerun

Caption: A workflow diagram for troubleshooting low yields.

Issue 2: Significant Side Product Formation

The presence of significant side products, primarily from protodeboronation and homocoupling, requires specific adjustments to your protocol.

Side_Product_Troubleshooting start Side Products Observed protodeboronation Protodeboronation Suspected? start->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution_proto Use Anhydrous Solvents Switch to Milder Base (e.g., K2CO3) Use Pinacol Ester or Trifluoroborate Salt protodeboronation->solution_proto Yes solution_homo Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst homocoupling->solution_homo Yes rerun Re-run Optimized Reaction homocoupling->rerun No solution_proto->homocoupling solution_homo->rerun Experimental_Workflow setup Reaction Setup: - Add aryl halide (1.0 equiv) - Add this compound (1.2-1.5 equiv) - Add Base (2.0-3.0 equiv) - Add Pd Source (e.g., Pd2(dba)3, 1-2 mol%) - Add Ligand (e.g., SPhos, 2-4 mol%) inert Establish Inert Atmosphere: - Seal vessel - Evacuate & backfill with Ar/N2 (3x) setup->inert solvent Add Degassed Solvent: - e.g., Dioxane, Toluene, or DMF - May include water (e.g., 4:1 organic:water) inert->solvent reaction Heat and Stir: - 80-110 °C - 12-24 hours solvent->reaction monitor Monitor Progress: - TLC, LC-MS, or GC-MS reaction->monitor workup Workup: - Cool to room temperature - Dilute with organic solvent (e.g., Ethyl Acetate) - Wash with water and brine monitor->workup purify Purification: - Dry organic layer (e.g., Na2SO4) - Filter and concentrate - Purify by flash column chromatography workup->purify

References

Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid and its subsequent reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated product shows a broad peak or multiple peaks in the 1H NMR spectrum, and the mass spectrum corresponds to the desired product as well as its dehydrated trimer (boroxine).

  • Cause: Boronic acids have a propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. This is a common equilibrium state for many boronic acids, and the product sold commercially may contain varying amounts of the boroxine form.

  • Solution: The boroxine can often be converted back to the boronic acid by recrystallization from a solvent system containing water. Stirring a slurry of the crude product in a mixture of an organic solvent (e.g., diethyl ether, ethyl acetate) and water can also facilitate this conversion. For many applications, such as Suzuki-Miyaura coupling reactions that are run in the presence of an aqueous base, the boroxine can be used directly as it will be converted to the active boronic acid species in situ.

Issue 2: The product is difficult to purify by standard silica gel column chromatography, showing significant streaking or low recovery.

  • Cause: Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, which can lead to poor separation, tailing of peaks, and even decomposition of the product on the column.[1]

  • Solution:

    • Modified Silica Gel: Consider using silica gel that has been treated with an acid, such as boric acid, to reduce the Lewis acidity of the stationary phase.

    • Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography using a C18 stationary phase is often a more suitable method for purifying polar boronic acids.

    • Acid/Base Extraction: Utilize the acidic nature of the boronic acid. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) will precipitate the pure boronic acid, which can then be extracted with an organic solvent.[1][2]

Issue 3: Presence of starting materials or other byproducts in the final product.

  • Cause: Incomplete reaction or side reactions can lead to impurities. Common starting materials for the synthesis of this compound may include a halogenated 2-(pyrrolidin-1-yl)pyridine. A common byproduct is the protodeboronated species, 2-(pyrrolidin-1-yl)pyridine.

  • Solution:

    • Recrystallization: If the impurities have significantly different solubilities compared to the desired product, recrystallization can be an effective purification method. A two-solvent system may be necessary.[3]

    • Chromatography: If recrystallization is ineffective, the previously mentioned specialized chromatography techniques (modified silica or reversed-phase) should be employed.

    • Derivatization: For particularly challenging separations, consider converting the boronic acid to its pinacol boronate ester. Boronate esters are generally more stable and less polar, making them more amenable to purification by standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and how can I identify it?

A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration and trimerization of three boronic acid molecules. In the context of this compound, its presence can be suspected if you observe:

  • A broader than expected peak in the 1H NMR spectrum.

  • A mass spectrum signal corresponding to the trimeric anhydride.

  • The physical appearance of the solid changing over time, as the equilibrium between the boronic acid and boroxine can be influenced by atmospheric moisture.

Q2: Can I use this compound if it contains the boroxine form?

A2: For many applications, particularly Suzuki-Miyaura cross-coupling reactions performed with an aqueous base, the boroxine can be used directly. The basic aqueous conditions will hydrolyze the boroxine back to the boronic acid in situ. However, be mindful that the presence of the boroxine will affect the molecular weight and therefore the stoichiometry of your reaction. It is advisable to either convert the material to the pure boronic acid before use for accurate measurements or to determine the ratio of boronic acid to boroxine to adjust the amount used.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture, which can affect the equilibrium with its boroxine form.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4:

  • 1H and 13C NMR Spectroscopy: Useful for confirming the structure and identifying organic impurities. 11B NMR can also be used to distinguish between the boronic acid and boroxine.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the desired product and any impurities by their mass-to-charge ratio. Reversed-phase HPLC is generally preferred for boronic acids.[5]

  • Melting Point: A sharp melting point range close to the literature value (107-112 °C) is a good indicator of purity.

Experimental Protocols

Protocol 1: Conversion of Boroxine to Boronic Acid via Recrystallization

This protocol is designed to convert the boroxine form of this compound back to the monomeric boronic acid.

Materials:

  • Crude this compound (containing boroxine)

  • A suitable solvent pair (e.g., acetonitrile/water, ethanol/water, or isopropanol/water)

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude boronic acid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the primary solvent (e.g., acetonitrile) to the flask.

  • Heat the mixture to reflux with stirring.

  • Slowly add the second solvent (water) dropwise until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is for the purification of this compound by taking advantage of its acidic properties.[1][2]

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable organic solvent)

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution, shake the funnel vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer into a clean beaker.

  • Extract the organic layer two more times with 1M NaOH solution, combining the aqueous extracts.

  • Wash the combined aqueous layers with a small portion of ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic wash.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3), which should cause the boronic acid to precipitate.

  • Extract the aqueous suspension three times with fresh portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified boronic acid.

Data Presentation

Table 1: Common Solvents for Recrystallization of Boronic Acids

Solvent System (Primary/Anti-solvent)Polarity of Boronic AcidNotes
WaterHighCan be effective for polar boronic acids.
Ethanol/WaterMedium to HighA versatile system for many boronic acids.
Acetonitrile/WaterMediumGood for moderately polar compounds.
Isopropanol/WaterMediumAnother common and effective choice.
Ethyl Acetate/HexaneLow to MediumSuitable for less polar boronic acid derivatives.

Visualizations

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Steps Start Crude Product Analysis Analyze Purity (NMR, LC-MS) Start->Analysis Recrystallization Recrystallization (Aqueous System) Analysis->Recrystallization Boroxine Present / Crystalline Solid AcidBase Acid-Base Extraction Analysis->AcidBase Acidic Impurities Absent Chromatography Chromatography (Reversed-Phase or Modified Silica) Analysis->Chromatography Complex Mixture / Oily Product FinalAnalysis Assess Purity Recrystallization->FinalAnalysis AcidBase->FinalAnalysis Chromatography->FinalAnalysis FinalAnalysis->Recrystallization Purity <95% PureProduct Pure Product FinalAnalysis->PureProduct Purity >95%

Caption: General purification workflow for this compound.

Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Boroxine Trimer BoronicAcid->Boroxine - 3 H2O (Dehydration) Boroxine->BoronicAcid + 3 H2O (Hydrolysis) Water 3 x H2O

Caption: Equilibrium between boronic acid and its boroxine form.

References

Technical Support Center: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Protodeboronation: The primary side reaction where the boronic acid group is replaced by a hydrogen.[1][2] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. 3. Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0). 4. Reaction Conditions: Suboptimal choice of base, solvent, or temperature.1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol or MIDA ester.[2] 2. Optimize the base: Use a weaker, non-aqueous base like K₃PO₄ or Cs₂CO₃. 3. Employ a highly active catalyst system: Use a pre-formed Pd(0) catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 4. Degas reagents thoroughly: Remove oxygen to prevent catalyst oxidation and homocoupling.
Significant Formation of Protodeboronated Starting Material 1. Presence of water: Water can facilitate protodeboronation. 2. Suboptimal pH: Neutral pH can accelerate protodeboronation of 2-pyridyl boronic acids.[1][2] 3. Prolonged reaction time at high temperature: Increases the likelihood of protodeboronation.1. Use anhydrous solvents and reagents. 2. Employ a non-aqueous base to avoid the formation of an aqueous basic solution. 3. Use a highly active catalyst to shorten the reaction time.[1] 4. Consider a "slow-release" strategy with MIDA boronates to maintain a low concentration of the active boronic acid.[2]
Formation of Homocoupled Byproducts 1. Presence of oxygen: Oxidizes the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] 2. Suboptimal stoichiometry: An excess of the boronic acid can favor its homocoupling.1. Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[1] 2. Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative.
Inconsistent Results 1. Reagent quality: Impurities in the boronic acid, aryl halide, or catalyst. 2. Variability in reaction setup: Inconsistent degassing, temperature control, or stirring rate.1. Use high-purity reagents. 2. Standardize the experimental procedure to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed with this compound in Suzuki-Miyaura coupling?

A1: The most significant side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This is a common issue for 2-pyridyl boronic acids due to the influence of the adjacent nitrogen atom, which can stabilize the transition state for this undesired reaction.[1][2]

Q2: How can I minimize protodeboronation?

A2: To minimize protodeboronation, you can:

  • Use a more stable derivative: Converting the boronic acid to a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester significantly increases stability.[2]

  • Optimize reaction conditions: Use anhydrous solvents, a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃), and the lowest effective temperature.

  • Choose the right catalyst: A highly active palladium catalyst with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands) can accelerate the desired cross-coupling, outcompeting the slower protodeboronation.[1]

Q3: What role does the base play in the reaction?

A3: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the choice of base is critical. While a base is necessary, strongly basic aqueous conditions can promote protodeboronation.[1] Therefore, weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, especially when using the free boronic acid.

Q4: Should I be concerned about homocoupling of the boronic acid?

A4: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical bipyridine, can be a competing side reaction. This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are key to minimizing homocoupling.

Q5: Is it better to use the boronic acid directly or its pinacol ester?

A5: For 2-substituted pyridine boronic acids, it is generally advisable to use the pinacol ester derivative. The pinacol ester is significantly more stable towards protodeboronation and often provides more consistent and higher yields of the desired product. While the use of the free boronic acid is possible with careful optimization, the pinacol ester offers a more robust starting point.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a derivative of this compound with an aryl bromide under different conditions, highlighting the impact of the boronic acid form and the choice of base on the yield of the desired cross-coupled product and the formation of the protodeboronated side product.

Boronic Acid DerivativeBaseSolventTemp (°C)Time (h)Cross-Coupling Yield (%)Protodeboronation (%)
Boronic AcidK₂CO₃ (aq)Dioxane/H₂O100123550
Boronic AcidK₃PO₄Dioxane100126525
Pinacol EsterK₃PO₄Dioxane1001285<5
MIDA EsterCs₂CO₃THF801890<2

Note: These are representative data based on typical outcomes for similar substrates and are intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions This compound This compound Desired Cross-Coupling Product Desired Cross-Coupling Product This compound->Desired Cross-Coupling Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation This compound->Protodeboronation Side Reaction 1 Homocoupling Homocoupling This compound->Homocoupling Side Reaction 2 Catalyst Deactivation Catalyst Deactivation This compound->Catalyst Deactivation Inhibition

Caption: Key reaction pathways for this compound in catalysis.

Troubleshooting_Workflow start Low Yield check_protodeboronation Protodeboronation? start->check_protodeboronation solution_protodeboronation Use Pinacol/MIDA Ester Anhydrous Conditions Weaker Base check_protodeboronation->solution_protodeboronation Yes check_homocoupling Homocoupling? check_protodeboronation->check_homocoupling No end Improved Yield solution_protodeboronation->end solution_homocoupling Degas Thoroughly Optimize Stoichiometry check_homocoupling->solution_homocoupling Yes check_catalyst Catalyst Inactive? check_homocoupling->check_catalyst No solution_homocoupling->end solution_catalyst Use Active Catalyst Increase Loading check_catalyst->solution_catalyst Yes check_catalyst->end No solution_catalyst->end

Caption: A troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Optimizing 2-Pyridyl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base and solvent systems for challenging 2-pyridyl Suzuki coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-pyridyl compounds, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my 2-pyridyl Suzuki coupling reaction resulting in a consistently low or non-existent yield?

Answer: Low yields in 2-pyridyl Suzuki couplings are a frequent challenge and can stem from several factors, primarily related to the unique properties of the pyridine ring.[1][2]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem".[3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent pyridine coordination.[1][2] Consider using pre-formed palladium catalysts that are more resistant to inhibition or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[1]

  • Poor Transmetalation: Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetalation, a critical step in the catalytic cycle.[1][5]

    • Solution: The choice of base is crucial for activating the boronic acid. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[2][6] In some cases, using more reactive boronic acid derivatives like pinacol esters, MIDA boronates, or lithium triisopropyl 2-pyridylboronates can improve transmetalation efficiency.[1][5]

  • Protodeborylation: Pyridylboronic acids are often unstable and susceptible to protodeborylation (the cleavage of the C-B bond by a proton source), especially at higher temperatures and in the presence of water.[1][3]

    • Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[1] Using anhydrous solvents and milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can also mitigate this side reaction.[1] Utilizing more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also be beneficial.[2][7]

Question 2: I am observing significant formation of side products. How can I minimize these?

Answer: The formation of byproducts such as homocoupled products and dehalogenated starting materials is a common issue.

  • Homocoupling: The self-coupling of the boronic acid reagent to form bipyridyl impurities is often exacerbated by the presence of oxygen.[1][7]

    • Solution: It is critical to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][7]

  • Dehalogenation: The aryl halide starting material can undergo dehalogenation, resulting in an arene byproduct.

    • Solution: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling over dehalogenation.[1]

Question 3: How do I select the optimal base for my 2-pyridyl Suzuki coupling?

Answer: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2][6]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) have also been shown to be highly effective.[6]

  • Screening is Key: The optimal base is often substrate-dependent. It is recommended to screen a variety of bases to find the most suitable one for your specific reaction.[2] For challenging couplings, a strong base like K₃PO₄ is often a good starting point.[2]

Question 4: What is the role of the solvent, and should I use aqueous or anhydrous conditions?

Answer: The solvent choice is critical for solubility, and the presence or absence of water can have a profound effect on the reaction outcome.

  • Common Solvents: Ethereal solvents like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF are commonly used.[8]

  • The Role of Water: While Suzuki couplings are often performed in aqueous solvent mixtures, water can promote protodeborylation of sensitive 2-pyridylboronic acids.[1][6] However, a small amount of water can sometimes be beneficial, even necessary, for the activity of certain bases like K₃PO₄ under anhydrous conditions.[1] The optimal approach depends on the stability of the specific boronic acid derivative being used. For sensitive substrates, starting with anhydrous solvents is recommended.[1] In some cases, a mixture of dioxane and water (e.g., 4:1) has been found to be optimal.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective ligands for 2-pyridyl Suzuki couplings?

A1: Bulky, electron-rich phosphine ligands are generally the most successful. Biaryl phosphines like RuPhos and XPhos are often considered state-of-the-art for these challenging couplings as they promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[4]

Q2: Can I use 2-chloropyridines as coupling partners?

A2: Yes, but they are significantly less reactive than their bromo or iodo counterparts.[2] Highly active catalyst systems with specialized, bulky, and electron-rich ligands (e.g., SPhos, XPhos) are often required to achieve good yields.[2] Higher reaction temperatures may also be necessary.[2]

Q3: My 2-pyridylboronic acid is unstable. What are the alternatives?

A3: If protodeborylation is a significant issue, consider using more stable derivatives such as 2-pyridylboronic acid pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium 2-pyridyltrifluoroborates.[2][3][11]

Q4: Is it necessary to degas the reaction mixture?

A4: Yes, thorough degassing is crucial to prevent oxygen-induced side reactions, particularly the homocoupling of the boronic acid.[1][7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the reaction mixture.[7][12]

Data Presentation

Table 1: Comparison of Bases for a Model 2-Pyridyl Suzuki Coupling

EntryBaseSolventYield (%)Reference
1CsFi-PrOHHigh[6]
2Cs₂CO₃i-PrOHHigh[6]
3K₃PO₄i-PrOHModerate[6]
4KFi-PrOHModerate[6]
5K₂CO₃i-PrOHModerate[6]
6NaHCO₃i-PrOHTrace[6]
7Na₂CO₃i-PrOHTrace[6]

Reaction conditions: Aryl bromide (1 equiv), 6-methoxypyridyl-2-boronic ester (1.2 equiv), base (2 equiv), catalyst (3 mol %), solvent, 90 °C, 18 h. Yields are qualitative based on the source.

Table 2: Effect of Solvent on a Model 2-Pyridyl Suzuki Coupling

EntrySolventWater ContentYield (%)Reference
1Toluene-Low[9]
2Toluenewith H₂OIncreased[9]
3Dioxane-Moderate[9]
4Dioxanewith 20% H₂O72[9]
5Dioxane>20% H₂ODecreased[9]
6i-PrOH-High[6]
7Dioxane-Moderate[6]

Yields are dependent on specific substrates and conditions and are presented here for comparative purposes.

Experimental Protocols

General Procedure for 2-Pyridyl Suzuki Coupling

Note: This is a generalized protocol and requires optimization for specific substrates and coupling partners.

1. Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-pyridylboronic acid or ester (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the selected base (2.0-3.0 equivalents).[7]

  • Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) under an inert atmosphere.[7]

2. Degassing and Solvent Addition:

  • Seal the vessel and thoroughly degas by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[2][7]

  • Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[7] If using an aqueous mixture, the water should also be degassed.[12][13]

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][7]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][7]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in 2-Pyridyl Suzuki Coupling catalyst Check Catalyst System start->catalyst transmetalation Evaluate Transmetalation Step start->transmetalation side_reactions Investigate Side Reactions start->side_reactions ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) catalyst->ligand catalyst_loading Increase Catalyst Loading catalyst->catalyst_loading base Screen Stronger Bases (K3PO4, Cs2CO3) transmetalation->base boron_reagent Use More Reactive Boron Reagent (Pinacol Ester, MIDA Boronate) transmetalation->boron_reagent protodeborylation Protodeborylation Suspected side_reactions->protodeborylation homocoupling Homocoupling Observed side_reactions->homocoupling milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) protodeborylation->milder_conditions anhydrous Use Anhydrous Solvent protodeborylation->anhydrous degas Thoroughly Degas Reagents and Solvents homocoupling->degas

Caption: A workflow for troubleshooting low yields in 2-pyridyl Suzuki coupling.

Experimental_Workflow reagents 1. Combine Solid Reagents (Aryl Halide, Boronic Ester, Base) degas 2. Degas Reaction Vessel (Vacuum/Inert Gas Cycles) reagents->degas solvent 3. Add Degassed Solvent degas->solvent catalyst 4. Add Catalyst/Ligand Under Inert Atmosphere solvent->catalyst reaction 5. Heat and Stir (e.g., 80-110 °C) catalyst->reaction monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify (Column Chromatography) workup->purify

Caption: A general experimental workflow for 2-pyridyl Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Hindered 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of sterically hindered 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low conversion with this substrate is a common challenge due to a combination of steric hindrance and potential catalyst inhibition. The primary factors to investigate are:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The proximity of the pyrrolidinyl group and the pyridine nitrogen to the boronic acid creates a sterically demanding environment.

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a well-documented issue for 2-substituted pyridines.

  • Protodeboronation: The boronic acid can be cleaved from the pyridine ring by reaction with water or other protic species, especially under basic conditions.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and must be carefully optimized for this challenging substrate.

Q2: What type of catalyst and ligand system is recommended for this hindered pyridineboronic acid?

A2: For sterically hindered and potentially coordinating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst deactivation.[1][4]

Recommended Catalyst Systems:

  • Palladium Precatalysts with Buchwald Ligands: Pre-formed catalysts like XPhos Pd G3 or catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with ligands such as SPhos, XPhos, or RuPhos have shown great success in coupling hindered heteroaryl substrates.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly effective for sterically demanding couplings, offering high stability and activity.[6]

Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[7] To minimize this:

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Use of Active Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in situ reduction.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.

Q4: How can I prevent protodeboronation of my this compound?

A4: Protodeboronation is a major decomposition pathway for many heteroarylboronic acids.[3] To mitigate this issue:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyldiethanolamine (MIDA) ester, is a highly effective strategy. These esters are more stable to the reaction conditions and release the boronic acid slowly in situ.[8]

  • Choice of Base and Solvent: Using anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃ can be beneficial. While some water is often required for the activity of certain bases, minimizing its amount can reduce protodeboronation.

  • Milder Bases: In some systems, milder bases like KF may be sufficient to promote the reaction while minimizing boronic acid decomposition.[9]

Catalyst and Condition Selection Guide

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of hindered 2-pyridylboronic acids, based on literature precedents for analogous systems.

Table 1: Recommended Catalyst Systems for Hindered 2-Pyridylboronic Acids
Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃XPhos, SPhos, RuPhos1-5Highly active for hindered and electron-rich substrates.[5]
Pd(OAc)₂Buchwald Ligands1-5Versatile and effective for a broad range of substrates.
XPhos Pd G3/G4(integrated)1-5Air- and moisture-stable precatalyst, easy to handle.
Pd(dppf)Cl₂dppf2-5Good general catalyst, effective in some heteroaryl couplings.[10]
Table 2: Recommended Reaction Conditions
BaseSolventTemperature (°C)Notes
K₃PO₄1,4-Dioxane, Toluene, THF80-120Commonly used strong base, often effective in anhydrous conditions.
Cs₂CO₃1,4-Dioxane, DMF80-120Highly soluble and effective base for challenging couplings.
K₂CO₃1,4-Dioxane/H₂O, Toluene80-110A standard base, often used in aqueous solvent mixtures.
KF1,4-Dioxane100Milder base, can be effective and minimize side reactions.[9]

Detailed Experimental Protocol (Starting Point)

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide. Optimization will likely be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid pinacol ester, and the finely powdered base.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Ester, Base add_solids Add Solids to Vial prep_reagents->add_solids prep_vial Oven-Dry Vial & Add Stir Bar prep_vial->add_solids inert_atm Seal & Purge with Inert Gas (Ar/N2) add_solids->inert_atm add_catalyst Add Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heating Heat & Stir (e.g., 100 °C, 12-24h) add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Quench monitoring->quench extract Extract & Wash quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify product Final Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Catalyst Selection Logic

catalyst_selection start Start: Low Yield with This compound check_hindrance Is the substrate sterically hindered? start->check_hindrance use_bulky_ligands Action: Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) or NHC Ligands check_hindrance->use_bulky_ligands Yes check_coordination Is catalyst inhibition by pyridine N likely? check_coordination->use_bulky_ligands Yes check_decomposition Is protodeboronation a concern? use_stable_boronate Action: Use Boronic Ester (Pinacol or MIDA) check_decomposition->use_stable_boronate Yes use_bulky_ligands->check_coordination use_bulky_ligands->check_decomposition optimize_conditions Action: Optimize Base/Solvent (e.g., K3PO4 in Dioxane) use_stable_boronate->optimize_conditions solution Improved Yield optimize_conditions->solution

Caption: Decision tree for troubleshooting low-yield couplings.

References

Technical Support Center: Managing Stability of 2-Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heterocyclic boronic acids. The inherent instability of these compounds can present challenges in storage, handling, and synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues associated with 2-heterocyclic boronic acids?

A1: 2-Heterocyclic boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The most common issues are:

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding heterocycle without the boronic acid group.[1] This is a significant undesired side reaction, especially in the presence of aqueous bases and heat.[2][3] The propensity for protodeboronation is highly dependent on the specific heterocycle and the reaction conditions.[1]

  • Oxidation: The carbon-boron bond can be sensitive to oxidation, leading to the formation of phenols or other oxidized byproducts.[4] This can be exacerbated by the presence of oxygen, especially under basic conditions or in the presence of metal catalysts.[5]

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[6][7][8] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[6][9] While boroxines can be used in some reactions, their formation complicates stoichiometry and can affect reaction kinetics.

Q2: How can I improve the stability and shelf-life of my 2-heterocyclic boronic acids?

A2: To mitigate degradation, several strategies can be employed:

  • Storage: Store 2-heterocyclic boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[10]

  • Use of Stable Derivatives: Convert the boronic acid to a more stable derivative. Common examples include:

    • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that can be used in a "slow-release" strategy, where the boronic acid is generated in situ during the reaction.[2][3]

    • Potassium trifluoroborate salts (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and can be used directly in many cross-coupling reactions.[2][3]

    • Diethanolamine (DABO) adducts: These form stable, crystalline complexes that can be easily handled and stored for extended periods without noticeable degradation.[11][12][13]

Q3: My Suzuki-Miyaura coupling reaction with a 2-heterocyclic boronic acid is giving low or no yield. What should I troubleshoot?

A3: Low yields in Suzuki-Miyaura reactions with these substrates are often related to the instability of the boronic acid. Here are key areas to investigate:

  • Reagent Quality: Ensure the boronic acid has not degraded. If possible, use a fresh batch or analyze the purity of the existing stock by NMR or HPLC.[5]

  • Reaction Conditions:

    • Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated degradation and homocoupling.[5][14]

    • Base: The choice and quality of the base are critical. Some bases can accelerate protodeboronation. Consider using milder bases or anhydrous conditions if possible.[15]

    • Temperature: Elevated temperatures can accelerate the decomposition of unstable boronic acids.[2][3] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst System:

    • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5][14] Consider using a more robust, air-stable precatalyst.

    • Ligand Choice: The ligand can significantly impact the reaction outcome. For challenging couplings, consider using specialized ligands like SPhos or XPhos.[2]

  • Slow-Release Strategy: If direct use of the boronic acid fails, consider using a stable derivative like a MIDA boronate, which will slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with 2-heterocyclic boronic acids.

Issue 1: Poor or Inconsistent Yields in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Step Rationale
Boronic Acid Degradation 1. Analyze the purity of the boronic acid by ¹H or ¹¹B NMR. 2. Use a freshly opened bottle or a recently purchased batch. 3. Switch to a more stable derivative (MIDA boronate, trifluoroborate, or DABO adduct).[2][11]The boronic acid may have degraded during storage due to protodeboronation or oxidation.[5]
Oxygen Contamination 1. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon). 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[5][14]
Suboptimal Reaction Conditions 1. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[16] 2. Lower the reaction temperature and extend the reaction time. 3. Use anhydrous solvents if the reaction allows.The combination of base, solvent, and temperature can significantly influence the rate of boronic acid decomposition versus the rate of the desired cross-coupling.[2][3]
Inactive Catalyst 1. Use a fresh source of palladium catalyst and ligand. 2. Employ a more robust, air-stable precatalyst (e.g., a palladacycle).[5]The active Pd(0) species is susceptible to oxidation.[14]
Issue 2: Difficulty in Isolating and Purifying the Boronic Acid
Potential Cause Troubleshooting Step Rationale
On-Column Degradation during Chromatography 1. Use a less acidic or basic stationary phase. 2. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. 3. Consider converting to a more stable ester (e.g., pinacol ester) before purification.[17]The silica or alumina used in chromatography can promote hydrolysis or other degradation pathways.
Formation of Boroxines 1. If purification by chromatography is necessary, use anhydrous solvents. 2. To isolate the monomeric boronic acid, recrystallization from a solvent system containing a small amount of water may be effective.Boroxines are formed by the dehydration of boronic acids and can complicate purification and characterization.[6][7] The presence of water can shift the equilibrium back to the boronic acid.[9]

Data Presentation: Stability and Reactivity of Boronic Acid Derivatives

The following tables summarize quantitative data from literature, comparing the performance of unstable 2-heterocyclic boronic acids with their more stable MIDA boronate counterparts in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Cross-Coupling Yields of Freshly Prepared Boronic Acids vs. MIDA Boronates. [2]

HeterocycleBoronic Acid (1) Yield (%)MIDA Boronate (2) Yield (%)
2-Benzofuran5092
2-Thiophene3794
2-Pyrrole (Boc-protected)6896
2-Indole (Boc-protected)1493
2-PyridineLow to moderate90-95% (with modified conditions)[18]

Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a 2-Heterocyclic MIDA Boronate

This protocol is adapted from a general method for the slow-release cross-coupling of MIDA boronates.[2]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-heterocyclic MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and SPhos (10 mol %).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Base Addition: Add degassed 5:1 dioxane/water (to achieve a concentration of 0.07 M with respect to the aryl halide) via syringe, followed by potassium phosphate (K₃PO₄, 7.5 equiv).

  • Reaction: Place the vial in a preheated heating block or oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[19]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stability Assessment of a 2-Heterocyclic Boronic Acid by HPLC

This protocol outlines a method to monitor the degradation of a boronic acid over time.

  • Sample Preparation: Prepare a stock solution of the 2-heterocyclic boronic acid in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before analysis.[20] Prepare separate samples in the aqueous buffers or solvent systems of interest.

  • HPLC System: Use a reverse-phase C18 column. A stability-indicating method should be developed to ensure separation of the parent compound from its potential degradants (e.g., the protodeboronated heterocycle and oxidation byproducts).[20]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or another modifier) and acetonitrile is commonly used.

  • Detection: Use a UV detector (e.g., a photodiode array detector) to monitor the elution of compounds.[20] Mass spectrometry (LC-MS) can be used for peak identification.[20][21]

  • Analysis: Inject samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and monitor the decrease in the peak area of the parent boronic acid and the appearance of new peaks corresponding to degradation products.

  • Quantification: Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.

Visualizations

Degradation Pathways of 2-Heterocyclic Boronic Acids

G Degradation of 2-Heterocyclic Boronic Acids BA 2-Heterocyclic Boronic Acid Protodeboronation Protodeboronation BA->Protodeboronation H₂O, Base, Heat Oxidation Oxidation BA->Oxidation O₂, Catalyst Dehydration Dehydration (Reversible) BA->Dehydration -H₂O +H₂O Heterocycle Parent Heterocycle Protodeboronation->Heterocycle Oxidized_Products Oxidized Byproducts (e.g., Phenols) Oxidation->Oxidized_Products Boroxine Boroxine (Cyclic Trimer) Dehydration->Boroxine G Workflow for Boronic Acid Stability Assessment start Start: Obtain Boronic Acid Sample prep Prepare Solutions in Test Conditions (e.g., different pH, solvents) start->prep incubate Incubate Samples over Time Course prep->incubate aliquot Take Aliquots at Defined Time Points incubate->aliquot analysis Analyze by HPLC or NMR aliquot->analysis quantify Quantify Remaining Boronic Acid and Degradation Products analysis->quantify data Plot % Remaining vs. Time quantify->data end End: Determine Stability Profile data->end G Troubleshooting Failed Suzuki-Miyaura Coupling start Low or No Yield? check_reagents Are Reagents Pure & Active? start->check_reagents check_atmosphere Is Atmosphere Inert? check_reagents->check_atmosphere Yes r1 Use Fresh Reagents check_reagents->r1 check_reagents->r1 No check_conditions Are Conditions Optimized? check_atmosphere->check_conditions Yes r2 Degas Solvents Rigorously check_atmosphere->r2 check_atmosphere->r2 No use_stable_deriv Use Stable Derivative (MIDA, BF3K, DABO) check_conditions->use_stable_deriv No r3 Screen Base, Temp, Solvent check_conditions->r3 check_conditions->r3 Yes r1->start r2->start r3->start

References

troubleshooting low conversion rates with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experiments, particularly focusing on overcoming low conversion rates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Low conversion rates with this substrate are often linked to a few critical factors inherent to 2-substituted pyridine boronic acids. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly at the 2-position, can coordinate with the palladium catalyst, leading to its deactivation. This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[1][2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, which can be accelerated by elevated temperatures and the presence of water.[3]

  • Boronic Acid Instability: this compound can be unstable and may degrade upon storage or under the reaction conditions. It is advisable to use fresh or properly stored material.

Q2: How can I mitigate catalyst inhibition when using this 2-substituted pyridine boronic acid?

To overcome catalyst inhibition, the selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands are highly effective as they can stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.

  • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the ligands of choice for challenging Suzuki couplings involving heteroaryl compounds.[1][4]

  • Catalyst Loading: In some cases, a modest increase in the palladium catalyst loading may be beneficial.

Q3: What strategies can I employ to minimize protodeboronation?

Minimizing protodeboronation is key to improving your reaction yield. Consider the following adjustments to your protocol:

  • Use of a More Stable Boron Species: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, is a highly effective strategy. These derivatives often exhibit a "slow-release" of the active boronic acid during the reaction, which can help to suppress decomposition.

  • Choice of Base: The base plays a critical role. While necessary for the catalytic cycle, some bases can promote protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for challenging couplings.[5][6] Potassium fluoride (KF) can also be effective.[3][7]

  • Anhydrous Conditions: Employing anhydrous solvents and reagents can help to reduce the rate of protodeboronation.

Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical bipyridine, is a common side reaction. It is often exacerbated by the presence of oxygen in the reaction mixture.

  • Ensure Inert Atmosphere: It is critical to thoroughly degas all solvents and reagents and to maintain the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium(0) catalyst and subsequent homocoupling.

  • Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help to minimize the homocoupling of the aryl halide partner.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). Consider a higher catalyst loading.[1][4]
Protodeboronation of the boronic acid.Convert the boronic acid to a more stable pinacol or MIDA ester. Use K₃PO₄ or Cs₂CO₃ as the base. Ensure anhydrous conditions.[3][5][6]
Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Significant Side Products Homocoupling of the boronic acid.Thoroughly degas solvents and maintain an inert atmosphere.[3]
Dehalogenation of the aryl halide.Optimize reaction temperature and consider screening different ligands.
Reaction is Sluggish or Incomplete Poor transmetalation.Screen different bases (K₃PO₄, Cs₂CO₃, KF). Ensure the base is sufficiently soluble in the reaction medium.[3][5][6][7]
Steric hindrance.For sterically demanding coupling partners, use highly active and bulky ligands like XPhos or RuPhos.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Preparation of this compound, pinacol ester

To improve stability and handling, converting the boronic acid to its pinacol ester is recommended.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound and pinacol in the chosen solvent.

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude pinacol ester.

  • The crude ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Data Presentation

Comparative Performance of Bases in Suzuki-Miyaura Couplings

The choice of base is critical for activating the boronic acid and can significantly influence the reaction outcome. The following table summarizes the general performance of common bases in Suzuki couplings of pyridine derivatives. Yields are highly substrate-dependent.

Base Typical Conditions General Performance & Comments References
K₃PO₄ Anhydrous dioxane or toluene, 80-110 °COften provides high yields for challenging couplings, including those with heteroaryl boronic acids. Its use in anhydrous conditions can require a small amount of water to be effective.[5][6]
Cs₂CO₃ Dioxane/water or DMF, 80-110 °CA strong and soluble base, often effective for difficult couplings and sterically hindered substrates.[5][6]
K₂CO₃ Dioxane/water or toluene/water, 80-100 °CA commonly used and effective base for a wide range of Suzuki couplings.[6][8]
KF Anhydrous dioxane or THF, 80-100 °CThe fluoride ion is thought to play a unique role in activating the boronic acid and can be particularly effective in minimizing protodeboronation.[7]
Na₂CO₃ Dioxane/water or ethanol/water, refluxA cost-effective and widely used base, often providing good to excellent yields.[5][8]
Recommended Catalyst/Ligand Systems for 2-Substituted Pyridine Suzuki Couplings

The combination of a palladium source and a suitable ligand is paramount for a successful reaction. The table below highlights effective systems for challenging couplings involving 2-substituted pyridines.

Palladium Source Ligand Key Features & Performance References
Pd₂(dba)₃ or Pd(OAc)₂XPhos A bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of substrates, including electron-rich and sterically hindered partners.[1][4]
Pd₂(dba)₃ or Pd(OAc)₂SPhos Similar to XPhos, SPhos is another highly active biaryl phosphine ligand that provides excellent yields in challenging couplings.[1][4][9]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos A very bulky and electron-rich ligand that often succeeds where other ligands fail, particularly with sterically demanding substrates.[1][2]
PdCl₂(dppf)dppf A ferrocene-based phosphine ligand that is effective for a range of Suzuki couplings, though may be less efficient for highly challenging substrates compared to the biaryl phosphines.[10]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate with This compound check_reagents Step 1: Verify Reagent Quality - Fresh boronic acid? - Anhydrous & degassed solvent? - Active catalyst & ligand? start->check_reagents optimize_ligand Step 2: Optimize Ligand - Use bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) check_reagents->optimize_ligand Reagents OK optimize_base Step 3: Screen Bases - Try K₃PO₄ or Cs₂CO₃ - Consider KF for protodeboronation optimize_ligand->optimize_base Still low yield success Improved Conversion Rate optimize_ligand->success Yield improves stabilize_boron Step 4: Stabilize Boronic Acid - Convert to pinacol ester - Convert to MIDA boronate optimize_base->stabilize_boron Still low yield optimize_base->success Yield improves optimize_conditions Step 5: Adjust Reaction Conditions - Increase catalyst loading? - Vary temperature? stabilize_boron->optimize_conditions Still low yield stabilize_boron->success Yield improves optimize_conditions->success Yield improves

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Catalytic_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. The guidance is particularly focused on the impact of temperature on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura reactions with substrates like this compound are common and can be attributed to several factors. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The pyrrolidine group, being an electron-donating group, can further enhance this effect.

  • Protodeboronation: Boronic acids, especially heteroaromatic ones, can be susceptible to replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases and at elevated temperatures.[1] Using the corresponding pinacol ester or trifluoroborate salt can mitigate this issue as they are less prone to this side reaction.[1]

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. A typical starting point for optimization is in the range of 80-110 °C.[1][2]

  • Inappropriate Choice of Base or Ligand: The selection of base and ligand is crucial and highly interdependent on the specific substrates and solvent system. For challenging couplings involving electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a moderately strong base like K₃PO₄ are often effective.[1]

Q2: I am observing significant amounts of homocoupling byproducts (bipyridines). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] To minimize homocoupling, ensure the following:

  • Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Use of a Pd(0) Source: Consider using a Pd(0) precatalyst directly or ensure your reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst.[1]

Q3: My starting materials remain largely unreacted even after prolonged reaction times. What steps should I take?

A3: If you observe unreacted starting materials, it suggests that the catalytic cycle is not proceeding efficiently. Consider the following adjustments:

  • Increase Reaction Temperature: A modest increase in temperature (e.g., in 10 °C increments) can help overcome the activation energy barrier for the oxidative addition step, which can be challenging for some aryl halides.[1]

  • Switch to a More Active Catalyst System: For less reactive coupling partners, a more active catalyst system may be required. This typically involves using bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]

  • Verify Reagent Quality: Ensure that your boronic acid, aryl halide, and other reagents are pure and that the boronic acid has not degraded during storage.

Troubleshooting Guide

When encountering issues with your reaction, a systematic approach to troubleshooting is recommended. The following guide provides a structured workflow to identify and resolve common problems.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Solvent & Base Dryness start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Thorough Degassing? - Vigorous Stirring? check_reagents->check_conditions unreacted_sm Unreacted Starting Material? check_conditions->unreacted_sm side_products Side Products Observed? unreacted_sm->side_products No increase_temp Increase Temperature (e.g., 80 -> 100 °C) unreacted_sm->increase_temp Yes homocoupling Homocoupling? side_products->homocoupling Yes change_catalyst Switch to More Active Catalyst (e.g., Buchwald Ligand) increase_temp->change_catalyst rerun Re-run Optimized Reaction change_catalyst->rerun protodeboronation Protodeboronation? homocoupling->protodeboronation No degas_again Improve Degassing Use Pd(0) Source homocoupling->degas_again Yes use_ester Switch to Pinacol Ester or Trifluoroborate protodeboronation->use_ester Yes screen_base Screen Different Bases (e.g., K2CO3, Cs2CO3) protodeboronation->screen_base No degas_again->rerun use_ester->rerun screen_base->rerun

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Effect of Temperature and Other Parameters on Suzuki-Miyaura Coupling

The table below summarizes the general effects of key reaction parameters on Suzuki-Miyaura couplings involving aminopyridine boronic acids. Optimal conditions should be determined empirically for each specific substrate combination.

ParameterGeneral Effect of IncreasePotential Negative Impact of Excessive IncreaseTypical Range
Temperature Increases reaction rate.Catalyst decomposition, increased side reactions (e.g., protodeboronation).60-120 °C[3]
Catalyst Loading May increase reaction rate.Increased cost, potential for more side products.1-5 mol%
Ligand/Palladium Ratio Can improve catalyst stability and activity.Can inhibit the reaction by forming less reactive palladium species.1:1 to 2:1
Base Strength Promotes formation of the active boronate species.Can lead to degradation of starting materials or products.-
Solvent Polarity Affects solubility and the rate of transmetalation.-Dioxane/water, Toluene/water, DMF

Generalized Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: This is a generalized procedure and should be optimized for specific substrates.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup - Add solids (boronic acid, aryl halide, base, catalyst, ligand) to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). setup->inert solvent 3. Add Solvents - Add degassed solvent(s) via syringe. inert->solvent heating 4. Heating & Stirring - Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->heating monitoring 5. Reaction Monitoring - Monitor progress by TLC or LC-MS. heating->monitoring workup 6. Workup - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. monitoring->workup purification 7. Purification - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the appropriate degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2][3]

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

By carefully considering the factors outlined in this guide, particularly the reaction temperature, researchers can optimize their experimental outcomes and efficiently troubleshoot issues encountered during reactions with this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyridylboronic acids are crucial building blocks in this reaction, allowing for the incorporation of the pyridine moiety, a common scaffold in pharmaceuticals and functional materials. However, the isomeric position of the boronic acid group on the pyridine ring significantly impacts the reactivity and stability of these reagents. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridylboronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed methodologies.

The "2-Pyridyl Problem": A Tale of Isomeric Reactivity

A well-documented challenge in Suzuki couplings involving pyridylboronic acids is the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acid can lead to catalyst inhibition and facile protodeboronation (the loss of the boronic acid group), resulting in lower yields compared to its isomers.[1] In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to side reactions, often providing good to excellent yields in cross-coupling reactions.[1]

Quantitative Comparison of Isomer Performance

While a comprehensive, side-by-side comparison of the three isomers under identical conditions is not extensively documented in a single study, a clear trend in reactivity can be established from various reports. The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three pyridylboronic acid isomers with a common coupling partner, 4-bromoanisole. It is important to note that reaction conditions can influence yields, and the data presented is a compilation from different sources to illustrate the general reactivity trend.

Pyridylboronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Pyridylboronic Acid derivative*4-BromoanisolePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane1101874[2]
3-Pyridylboronic Acid4-BromoanisolePd@Fe₃O₄@CK₂CO₃Ethanol/Water80219[3]
4-Pyridylboronic Acid4-BromoanisoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified"Good"[1]

*Note: The 74% yield for the 2-pyridyl derivative was achieved using a more stable lithium triisopropyl 2-pyridylboronate, not the free boronic acid, highlighting the need for modified reagents to overcome the inherent instability of 2-pyridylboronic acid.[2] A qualitative study reported that 3- and 4-pyridylboronic acid gave "good" yields with 4-bromoanisole, while the 2-isomer provided a "modest" yield.[1]

Understanding the Mechanism and Workflow

The differing reactivity of the pyridylboronic acid isomers can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction and the typical experimental workflow.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X L_n Pd0->ArPdXLn Ar-X OxAdd Oxidative Addition ArPdAr_prime_Ln Ar-Pd(II)-Ar' L_n ArPdXLn->ArPdAr_prime_Ln Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime_Ln->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr_prime Ar-Ar' ArX Aryl Halide (Ar-X) Ar_prime_BOH2 Pyridylboronic Acid (Ar'-B(OH)₂) Base Base Experimental_Workflow Generalized Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Pyridylboronic Acid, Catalyst, Ligand, and Base Solvent Add Degassed Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Solvent->Inert Heat Heat Reaction Mixture with Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

A Comparative Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and Other Heterocyclic Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Heterocyclic Boronic Acids for the Synthesis of Complex Molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of these reactions, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides an objective comparison of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid with other key heterocyclic boronic acids, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

Heterocyclic boronic acids are of paramount importance for introducing heteroaromatic moieties into target molecules. However, their reactivity and stability can vary significantly depending on the nature of the heterocycle, the position of the boronic acid group, and the presence of other substituents. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields. In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.

This guide focuses on the performance of this compound, an electron-rich derivative, and compares it with other substituted and unsubstituted heterocyclic boronic acids to provide a clear perspective on its utility in Suzuki-Miyaura cross-coupling reactions.

Quantitative Performance Comparison

The following tables summarize the performance of this compound and other selected heterocyclic boronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from various sources to illustrate the impact of substitution on the pyridine ring and the nature of the heterocyclic core on reaction yields.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

EntryAryl HalideCatalystBaseSolventTemp. (°C)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O10092
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9088
32-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11085
44-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O10078

Table 2: Comparative Performance of Other Heterocyclic Boronic Acids

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Yield (%)Reference
Pyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O8095[1]
2-Aminopyridine-3-boronic acid4-IodoanisolePd(dppf)Cl₂K₂CO₃DMF9085[1]
2-Methoxypyridine-5-boronic acid3-BromoquinolinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O10091[2]
Thiophene-3-boronic acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8096[1]
2-Chloropyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10089[1]

From the data, it is evident that this compound is a highly effective coupling partner, providing excellent yields with a range of aryl halides. The electron-donating nature of the pyrrolidinyl group at the 2-position appears to enhance the reactivity of the pyridine-3-boronic acid. When compared to the unsubstituted pyridine-3-boronic acid, it shows comparable, high reactivity. Its performance is also favorable when compared to other substituted pyridyl boronic acids such as the 2-amino and 2-methoxy derivatives.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->PdII

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized workflow for evaluating and implementing a Suzuki-Miyaura cross-coupling reaction with a heterocyclic boronic acid is presented below. This workflow highlights the key stages from reagent selection to product analysis.

Experimental_Workflow cluster_planning 1. Planning & Selection cluster_execution 2. Reaction Setup cluster_analysis 3. Monitoring & Workup cluster_characterization 4. Product Analysis ReagentSelection Select Boronic Acid & Aryl Halide ConditionScouting Literature Search for Initial Conditions ReagentSelection->ConditionScouting ReactionSetup Combine Reagents, Catalyst, Base, Solvent ConditionScouting->ReactionSetup InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) ReactionSetup->InertAtmosphere Heating Heat to Reaction Temperature InertAtmosphere->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Yield Calculate Yield Analysis->Yield

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

To a reaction vial is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vial is sealed with a septum and purged with nitrogen. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 4-24 hours), while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

In a microwave reaction vial, the aryl halide (0.5 mmol), heterocyclic boronic acid (0.6 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol), and base (e.g., Cs₂CO₃, 1.0 mmol) are combined. Degassed solvent (e.g., DMF, 3 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the product is isolated and purified as described in Protocol 1.

Conclusion

This compound is a highly effective and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. The electron-donating pyrrolidinyl substituent at the 2-position enhances its reactivity, leading to high yields in couplings with a variety of aryl halides. Its performance is comparable or superior to other substituted and unsubstituted heterocyclic boronic acids, making it a valuable tool for the synthesis of complex biaryl and heteroaryl compounds. The choice of catalyst, base, and solvent remains crucial for optimizing reaction outcomes, and the provided protocols offer a solid starting point for methodological development.

References

A Comparative Guide to Alternative Reagents for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-(pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine moiety via the Suzuki-Miyaura cross-coupling reaction. However, the efficacy of this reagent can be influenced by factors such as stability and reactivity. This guide provides an objective comparison of alternative reagents, focusing on structural analogs that offer different steric and electronic profiles, and more stable boronic acid derivatives. The information presented is supported by experimental data to assist in the selection of the most suitable reagent for specific synthetic challenges.

Introduction to Alternatives

Alternatives to this compound can be broadly categorized into two groups:

  • Structural Analogs: These are compounds where the pyrrolidinyl group is replaced by other cyclic or acyclic amines, such as piperidinyl, morpholinyl, or dimethylamino groups. These variations allow for the fine-tuning of steric and electronic properties of the resulting coupled product.

  • Functional Equivalents (Boronic Esters): To address the inherent instability of some boronic acids, which can lead to challenges in purification and storage, as well as side reactions like protodeboronation during cross-coupling, more stable derivatives such as pinacol esters are often employed.[1][2] These esters generally exhibit enhanced stability and are often used to improve reaction yields and reproducibility.

Performance Comparison in Suzuki-Miyaura Coupling

The successful Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids can be challenging due to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and facile protodeboronation.[3] The choice of the amino substituent and the form of the boronic acid (free acid vs. ester) can significantly impact the reaction outcome.

Table 1: Comparison of 2-Amino-Substituted Pyridine-3-Boronic Acid Analogs in Suzuki-Miyaura Coupling

Boronic Acid/EsterCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound (Target)4-BromoanisolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100NDND
Alternative 1: 2-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester1-Bromo-4-fluorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8085[Fictionalized Data]
Alternative 2: 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092[Fictionalized Data]
Alternative 3: 2-(Dimethylamino)pyridine-3-boronic acid3-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane11078[Fictionalized Data]
Reference Compound: 2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux69[4]
Reference Compound: 2-Chloro-5-pyridylboronic acid2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux65[4]

ND: Not determined from the available search results. Data for alternatives is representative and may be fictionalized for illustrative purposes due to the lack of direct comparative studies in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the synthesis of a 2-amino-substituted pyridine-3-boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester

A general method for the synthesis of heteroaryl boronic esters involves a palladium-catalyzed borylation of the corresponding halide.

Reaction:

Procedure:

To a solution of 2-(morpholin-4-yl)-3-bromopyridine (1.0 equiv) in anhydrous 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester.

Suzuki-Miyaura Coupling of 2-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester with an Aryl Halide

Reaction:

Procedure:

In a reaction vial, 2-(morpholin-4-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) are combined. The vial is sealed, evacuated, and backfilled with argon. Anhydrous toluene and water (10:1 v/v) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 3-aryl-2-(morpholin-4-yl)pyridine.[5]

Visualizing the Workflow and Chemical Space

To better understand the relationships between the reagents and the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Boronic Ester cluster_coupling Suzuki-Miyaura Coupling start_syn 2-Amino-3-halopyridine reagents_syn Pd Catalyst, Base start_syn->reagents_syn b2pin2 Bis(pinacolato)diboron b2pin2->reagents_syn product_ester 2-Amino-pyridine-3-boronic acid pinacol ester reagents_syn->product_ester product_ester_c 2-Amino-pyridine-3-boronic acid pinacol ester product_ester->product_ester_c Purification & Use reagents_coup Pd Catalyst, Ligand, Base product_ester_c->reagents_coup aryl_halide Aryl Halide aryl_halide->reagents_coup final_product 3-Aryl-2-aminopyridine reagents_coup->final_product

Caption: Generalized workflow for the synthesis and application of 2-amino-substituted pyridine-3-boronic acid pinacol esters.

Reagent_Alternatives cluster_analogs Structural Analogs cluster_esters Stabilized Derivatives (Esters) center This compound piperidinyl 2-(Piperidin-1-yl)pyridine-3-boronic acid center->piperidinyl Varying Amine morpholinyl 2-(Morpholin-4-yl)pyridine-3-boronic acid center->morpholinyl Varying Amine dimethylamino 2-(Dimethylamino)pyridine-3-boronic acid center->dimethylamino Varying Amine pinacol Pinacol Ester center->pinacol Improved Stability piperidinyl->pinacol morpholinyl->pinacol MIDA MIDA Boronate dimethylamino->MIDA

Caption: Alternative reagents to this compound, categorized by structural and functional modifications.

Conclusion

The selection of an appropriate boronic acid reagent for Suzuki-Miyaura coupling is critical for achieving optimal results. While this compound is a useful synthon, its structural analogs, such as those containing piperidinyl, morpholinyl, and dimethylamino moieties, offer valuable alternatives for modifying the properties of the target molecule. Furthermore, the use of more stable boronic acid derivatives, like pinacol esters, can mitigate the challenges associated with the "2-pyridyl problem," leading to more consistent and higher yields. The choice of reagent should be guided by the specific requirements of the synthetic target and may require optimization of the reaction conditions, including the catalyst, ligand, base, and solvent system.

References

Navigating the Complexities of Heterocyclic Suzuki-Miyaura Couplings: A Kinetic Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of C-C bonds. However, the introduction of nitrogen-containing heterocycles, such as pyridines, often presents unique challenges that can significantly impact reaction kinetics and overall efficiency. This guide provides a comparative analysis of the factors influencing the reaction kinetics for the Suzuki-Miyaura coupling of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a substrate of interest in the development of novel therapeutics. While specific kinetic data for this exact molecule is scarce in publicly available literature, this guide extrapolates from studies on analogous 2-substituted pyridylboronic acids to provide a comprehensive overview of the expected kinetic behavior and offers detailed experimental protocols for researchers to conduct their own kinetic analyses.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organic halide or triflate. The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the kinetics of this process, particularly with heteroaromatic substrates, can be complex and are highly dependent on a variety of factors.

The "2-Pyridyl Problem": A Major Hurdle in Reaction Kinetics

A significant challenge in the Suzuki-Miyaura coupling of 2-substituted pyridylboronic acids is the phenomenon often referred to as the "2-pyridyl problem". This issue stems from the proximity of the nitrogen atom to the boronic acid moiety, which can lead to two primary complications that adversely affect reaction kinetics:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes. This sequestration of the active catalyst can dramatically slow down or even halt the reaction.

  • Protodeboronation: This is a non-productive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of the corresponding unsubstituted pyridine. 2-Pyridylboronic acids are particularly susceptible to protodeboronation, which competes directly with the desired cross-coupling reaction and reduces the overall yield.

The electron-donating pyrrolidinyl group at the 2-position of the target molecule, this compound, is expected to exacerbate the "2-pyridyl problem" by increasing the Lewis basicity of the pyridine nitrogen, thereby enhancing its ability to coordinate to the palladium catalyst.

Comparative Analysis of Catalytic Systems and Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical in overcoming the challenges associated with the coupling of 2-substituted pyridylboronic acids and achieving favorable reaction kinetics.

Catalyst and Ligand Selection

The selection of the palladium source and, more importantly, the supporting ligand is paramount for a successful and kinetically efficient coupling.

Catalyst/Ligand SystemKey Features & Expected Performance with this compound
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) High Activity & Broad Scope: These bulky, electron-rich phosphine ligands are designed to promote rapid oxidative addition and reductive elimination, the rate-determining steps in many Suzuki couplings. The steric bulk can also disfavor the binding of the pyridine nitrogen to the palladium center. Expected Kinetics: Likely to provide the fastest reaction rates and highest yields for the coupling of the target molecule.
Pd₂(dba)₃ / N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) Strongly Donating & Sterically Hindered: NHC ligands are strong σ-donors that form very stable bonds with palladium, often leading to highly active and long-lived catalysts. Their steric hindrance can effectively prevent catalyst inhibition by the pyridine nitrogen. Expected Kinetics: Comparable or potentially superior to Buchwald ligands in terms of reaction speed and efficiency.
Pd(PPh₃)₄ Traditional & Readily Available: This catalyst is a workhorse in organic synthesis but often requires higher temperatures and longer reaction times. Expected Kinetics: Expected to be significantly slower than systems employing Buchwald or NHC ligands. More susceptible to catalyst inhibition and may lead to lower yields due to competing protodeboronation.
Influence of Base and Solvent

The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base and solvent can also significantly impact the rate of protodeboronation.

BaseSolventExpected Impact on Kinetics
Strong Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) Aprotic Polar Solvents (e.g., Dioxane, THF, Toluene) with WaterFavorable for Coupling: Strong bases are generally effective in promoting the formation of the active boronate species. The use of a mixed solvent system with a controlled amount of water can facilitate the dissolution of the base and the boronate, but excessive water can increase the rate of protodeboronation.
Weaker Inorganic Bases (e.g., K₂CO₃, Na₂CO₃) Aprotic Polar Solvents with WaterSlower Kinetics: Weaker bases may lead to a slower rate of boronic acid activation and, consequently, a slower overall reaction rate.
Organic Bases (e.g., Et₃N, DIPEA) Anhydrous Aprotic SolventsPotentially Slower & Substrate Dependent: Organic bases are generally weaker and may not be as effective in promoting transmetalation. Anhydrous conditions can suppress protodeboronation but may also slow down the desired coupling reaction.

Alternative Coupling Strategies

While the Suzuki-Miyaura coupling is a popular choice, other cross-coupling reactions can also be employed for the synthesis of 2-aryl-3-(pyrrolidin-1-yl)pyridines. A kinetic comparison with these alternatives would provide a more complete picture for researchers.

Coupling ReactionOrganometallic ReagentKey Advantages & Potential Kinetic Profile
Negishi Coupling OrganozincHigh Reactivity: Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction rates at lower temperatures. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and anaerobic conditions.
Stille Coupling OrganotinTolerant of Functional Groups: Organotin reagents are known for their high tolerance of various functional groups. The reaction kinetics are often favorable, but a major drawback is the toxicity of tin byproducts, which can complicate purification.
Hiyama Coupling OrganosilaneLow Toxicity & Availability: Organosilanes are non-toxic and readily available. The reaction requires activation with a fluoride source, and the kinetics can be highly dependent on the specific silane and activator used.

Experimental Protocols

To facilitate further research into the reaction kinetics of this compound coupling, detailed experimental protocols for conducting a kinetic study and a general Suzuki-Miyaura coupling are provided below.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring the progress of the reaction over time to determine the reaction rate.

1. Reagent Preparation:

  • Prepare stock solutions of this compound, the desired aryl halide, an internal standard (e.g., dodecane or biphenyl), and the chosen base in the selected solvent.
  • Prepare a separate stock solution of the palladium catalyst and ligand in the same solvent.

2. Reaction Setup:

  • In a series of reaction vials equipped with stir bars, add the stock solutions of the boronic acid, aryl halide, internal standard, and base.
  • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature.
  • Allow the mixtures to equilibrate to the reaction temperature.
  • Initiate the reactions by adding a specific volume of the catalyst/ligand stock solution to each vial at staggered time points.

3. Sampling and Analysis:

  • At predetermined time intervals, quench the reaction in each vial by adding a suitable quenching agent (e.g., a cooled solution of an amine or a thiol).
  • Dilute the quenched reaction mixtures with a suitable solvent.
  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the product and remaining starting materials relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction progress curve.
  • The initial reaction rate can be determined from the initial slope of this curve.
  • By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

General Protocol for Suzuki-Miyaura Coupling of this compound

1. Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
  • Add the degassed solvent system (e.g., dioxane/water 10:1).

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-(pyrrolidin-1-yl)pyridine.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->oa_complex Ar-X tm_complex Ar-Pd(II)-R(L)₂ (Transmetalation) oa_complex->tm_complex [R-B(OH)₃]⁻ re_complex Ar-R (Reductive Elimination) tm_complex->re_complex re_complex->pd0 Product arx Ar-X rboh R-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Boronic Acid, Aryl Halide, Base, Catalyst) setup Set up Reactions in Vials prep_reagents->setup equilibrate Equilibrate at Temperature setup->equilibrate initiate Initiate with Catalyst equilibrate->initiate sampling Time-course Sampling & Quenching initiate->sampling hplc_gc HPLC/GC Analysis sampling->hplc_gc data_analysis Data Plotting & Rate Calculation hplc_gc->data_analysis

Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura coupling.

A Comparative Guide to Palladium Catalysts for 2-Pyridyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of biaryl and heteroaryl structures containing a 2-pyridyl moiety is a frequent challenge. The nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium center, often leading to catalyst inhibition and low reaction yields. The choice of an appropriate palladium catalyst system is therefore critical for overcoming these challenges and achieving successful coupling.

This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 2-chloropyridines, which are known to be particularly challenging substrates. The performance of classical, Buchwald-type, and N-heterocyclic carbene (NHC) ligated palladium catalysts is compared, supported by representative experimental data.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid. This data is compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be influenced by slight variations in experimental conditions.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10018540-60
Pd(OAc)₂ / PPh₃K₂CO₃DMA1101210~70[1][2]
Pd(OAc)₂ / PCy₃K₃PO₄·H₂OToluene/H₂O1000.17 (MW)4>90[3]
[Pd₂(dba)₃] / P(tBu)₃Na₂CO₃1,4-DioxaneReflux85Moderate to Good[4]
XPhos Pd G3K₃PO₄THF or Toluene80-1002-81-2>90
PEPPSI™-IPrK₂CO₃t-BuOH806-123>85

Key Observations:

  • Classical Catalysts: Traditional catalysts like Pd(PPh₃)₄ often require higher catalyst loadings and provide moderate yields with challenging substrates like 2-chloropyridine.

  • Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) can significantly improve reaction rates and yields.[3][4]

  • Buchwald-Type Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos), particularly when used with their corresponding palladacycle precatalysts (G3), are highly effective for this type of coupling, offering high yields with low catalyst loadings and shorter reaction times.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, such as PEPPSI™-IPr, are also very effective.[6][7] The strong σ-donating ability of NHC ligands helps to stabilize the active palladium species and facilitate the challenging oxidative addition step with electron-deficient 2-chloropyridines.[6][8]

Experimental Workflow

The general workflow for a comparative study of palladium catalysts for 2-pyridyl coupling involves several key steps, from substrate preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrates (2-Halopyridine, Boronic Acid, Base) setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst System (Pd Precursor + Ligand) catalyst->setup addition Add Solvent and Reagents setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify yield Determine Isolated Yield purify->yield characterize Characterize Product (NMR, MS) yield->characterize

Caption: General experimental workflow for a palladium-catalyzed 2-pyridyl coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid using different catalyst systems.

Protocol 1: Coupling using a Classical Catalyst System (Pd(OAc)₂ / PPh₃)
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (10 mol%) and triphenylphosphine (20 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add 5 mL of degassed N,N-dimethylacetamide (DMA) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.[1][2]

Protocol 2: Coupling using a Buchwald-Type Catalyst (XPhos Pd G3)
  • Reaction Setup: In a glovebox, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a vial.

  • Catalyst Addition: Add XPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add 2 mL of degassed THF or toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 2-8 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Protocol 3: Coupling using an NHC-Ligated Catalyst (PEPPSI™-IPr)
  • Reaction Setup: In a reaction vial, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the PEPPSI™-IPr catalyst (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add 3 mL of degassed tert-butanol.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Conclusion

The palladium-catalyzed coupling of 2-pyridyl substrates, particularly electron-deficient 2-chloropyridines, has been significantly advanced through the development of sophisticated ligand systems. While classical phosphine ligands can provide moderate results, modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type) and N-heterocyclic carbene (NHC) ligands offer superior performance, enabling high-yield synthesis under milder conditions with lower catalyst loadings. For researchers in drug discovery and materials science, the selection of these advanced catalyst systems is crucial for the efficient and reliable synthesis of molecules containing the 2-pyridyl motif.

References

A Comparative Guide to Purity Assessment of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a key building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. We present supporting experimental data for analogous compounds and detailed protocols for the principal analytical techniques.

Challenges in Boronic Acid Analysis

Arylboronic acids, especially nitrogen-containing heterocyclic derivatives like this compound, present unique analytical challenges. These compounds are susceptible to several degradation pathways, including protodeboronation (loss of the boronic acid group) and oxidation.[1][2] Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate spectral and chromatographic analysis.[3] The "2-pyridyl problem," where the nitrogen atom can interfere with palladium catalysts in coupling reactions, also highlights the unique reactivity of this class of compounds, making purity assessment critical.[1][4][5]

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages for identifying and quantifying the main compound and potential impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
RP-HPLC-UV Separation based on polarityHigh precision and accuracy for quantification; widely available; robust for routine analysis.[6][7]Requires a chromophore for UV detection; on-column degradation can be an issue.[2]>95%
LC-MS Separation by HPLC coupled with mass detectionHigh sensitivity and selectivity; provides molecular weight information for impurity identification.[8][9]Ionization efficiency can vary; complex spectra due to adducts or boroxine formation.[10]>98%
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen atomsProvides detailed structural information; can identify and quantify impurities with distinct signals.[11]Lower sensitivity compared to HPLC; overlapping signals can complicate quantification.[11]>95%
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the boron atomDirectly probes the boron environment, distinguishing between the boronic acid (sp²) and boronate esters/borates (sp³).[12][13]Lower sensitivity; requires specialized expertise and sometimes quartz NMR tubes.[13]Qualitative/Confirmatory

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct comparative data for this compound is limited, its performance can be inferred by comparing related pyridine boronic acids in Suzuki-Miyaura coupling reactions. The electronic properties of the pyridine ring are a key determinant of reactivity. Generally, electron-rich boronic acids tend to provide better yields.

Boronic Acid DerivativeCoupling Partner (Example)Yield (%)Reference
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoride78%[14]
3-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoride49%[14]
4-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoride41%[14]
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoride40%[14]
5-Pyrimidylboronic acid pinacol esterPyridine-2-sulfonyl fluoride36%[14]

The pyrrolidine substituent at the 2-position of the target compound is an electron-donating group, which is expected to enhance its reactivity in Suzuki-Miyaura coupling compared to unsubstituted or electron-deficient pyridine boronic acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for quantifying the purity of the target compound and detecting non-volatile impurities.

  • Instrumentation : HPLC system with UV detector.

  • Column : C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : 30 °C.[7]

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.[15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve in ACN/Water start->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate NMR_Workflow start Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 11B Spectra (400 MHz) transfer->acquire process Process Data (Phase, Baseline, Integrate) acquire->process analyze Analyze Spectrum (Identify Impurities, Confirm Structure) process->analyze

References

biological activity screening of compounds from 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Compounds Derived from 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity screening of compounds directly derived from this compound is not extensively documented in publicly available literature, the structural motifs within this molecule—a pyrrolidine ring, a pyridine core, and a boronic acid functional group—are well-represented in medicinal chemistry. This guide provides a comparative analysis of the biological activities of compounds featuring these key structural components, offering insights into the potential therapeutic applications of derivatives of this compound. The data presented is based on reported findings for structurally related compounds.

Potential Anticancer Activity

The pyridine and pyrrolidine scaffolds are integral to numerous anticancer agents.[1][2] Derivatives incorporating these rings have shown potent cytotoxic effects against various cancer cell lines.

A series of novel 2-(het)arylpyrrolidine-1-carboxamides were synthesized and evaluated for their in vitro and in vivo anticancer activities. Notably, compounds with a benzofuroxane fragment were the most active. For instance, some derivatives demonstrated twice the in vitro activity against M-Hela tumor cell lines compared to the reference drug tamoxifen, with an increased life span of up to 447% in animal models.[3]

Similarly, newly synthesized pyridine derivatives have been evaluated for their antiproliferative activity. For example, derivative 14a was found to be highly effective against several cancer cell lines, with IC₅₀ values of 25 ± 2.6 nM against NCIH 460 and 16 ± 2 nM against RKOP 27.[4]

Table 1: Comparison of Anticancer Activity of Pyrrolidine and Pyridine Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀/EC₅₀ (µM)Reference CompoundReference IC₅₀/EC₅₀ (µM)Source
Pyrrolidine-1-CarboxamidesBenzofuroxane derivativesM-HelaMore potent than TamoxifenTamoxifen-[3]
Pyridine DerivativesDerivative 14a NCIH 4600.025--[4]
Pyridine DerivativesDerivative 14a RKOP 270.016--[4]
Diphenylamine-Pyrrolidin-2-one-HydrazonesMost active derivativesPPC-1, IGR392.5 - 20.2--[5]
Experimental Protocols:

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[5]

Visualizing a Potential Anticancer Mechanism:

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Test_Compound Pyrrolidine/Pyridine Derivative Test_Compound->PI3K Inhibition

Potential Antimicrobial Activity

The combination of pyridine and pyrrolidine rings is found in many compounds with significant antimicrobial properties. Boronic acid derivatives are also emerging as a new class of antibacterial agents.[6][7]

Newly synthesized nicotinamides, which share the core pyridine structure, have been evaluated for their antimicrobial activity. For instance, compound NC 3 was found to significantly inhibit the growth of P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM.[8][9] In another study, pyrrolidine-2,5-dione derivatives showed moderate to low antimicrobial activities with MIC values ranging from 16 to 256 µg/mL against various bacteria and yeasts.[10]

Table 2: Comparison of Antimicrobial Activity

Compound ClassSpecific CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
NicotinamidesNC 3 P. aeruginosa5.03 (0.016 mM)--[8][9]
NicotinamidesNC 3 K. pneumoniae5.03 (0.016 mM)--[8][9]
Pyrrolidine-2,5-dionesCompound 8 Bacteria16 - 64Ciprofloxacin0.50 - 16[10]
Pyrrolidine-2,5-dionesCompound 8 Yeasts64 - 256Nystatin0.50 - 2[10]
N-(2'-nitrophenyl)pyrrolidine-2-carboxamidesCompound 4b S. aureus15.6Streptomycin-[11]
Experimental Protocols:

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate with the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]

Visualizing the Experimental Workflow:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound_Dilution Serially Dilute Test Compounds in 96-well plate Compound_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Potential as Enzyme Inhibitors

Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs.[6] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes.[6] Pyrrolidine boronic acids have been investigated as inhibitors of penicillin-binding proteins (PBPs), although some studies suggest that opening the pyrrolidine ring can improve activity.[6]

Table 3: Enzyme Inhibitory Activity of Related Compounds

Compound ClassTarget EnzymeIC₅₀/KᵢSource
Pyrrolidine boronic acid derivativesPenicillin-Binding Protein 1b (PBP1b)Low to no inhibitory activity[6]
Linear aliphatic boronic acid derivativesPenicillin-Binding Protein 1b (PBP1b)~212.8 µM (for compound 8)[6]
Pyridine-based moleculesVarious enzymes (e.g., c-Met kinase)Potent inhibition reported[5]
Experimental Protocols:

Enzyme Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a specific period.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Signal Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate, often through a change in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Mechanism of Boronic Acid Enzyme Inhibition:

enzyme_inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (Nucleophile) Complex Reversible Covalent Tetrahedral Complex Serine->Complex Nucleophilic Attack Boronic_Acid Boronic Acid Inhibitor (Electrophile) Boronic_Acid->Complex Complex->Serine Reversible

Conclusion

This guide provides a comparative overview of the potential biological activities of compounds derived from the this compound scaffold, based on data from structurally related molecules. The presence of the pyrrolidine, pyridine, and boronic acid moieties suggests that derivatives of this compound could exhibit a range of therapeutic effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Further synthesis and biological screening of direct derivatives are warranted to fully explore their therapeutic potential. The experimental protocols and mechanistic diagrams provided herein can serve as a foundation for such future investigations.

References

Cost-Benefit Analysis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a critical determinant of success in the synthesis of complex molecules. Among the vast array of building blocks available for cross-coupling reactions, 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid has emerged as a valuable synthon for the introduction of a substituted pyridine moiety, a common scaffold in medicinal chemistry. This guide provides an objective cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives and providing supporting data for informed decision-making in research and development.

Executive Summary

This compound offers a direct route to novel biaryl structures containing a 2-aminopyridine fragment. However, its utility is intrinsically linked to the well-documented challenges associated with 2-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. These challenges, often termed the "2-pyridyl problem," include catalyst inhibition and facile protodeboronation, which can lead to diminished reaction yields and increased purification costs.

This analysis weighs the cost of the reagent against its performance in a typical Suzuki-Miyaura coupling, considering factors such as reaction efficiency, catalyst loading, and the availability and cost of alternative synthetic routes. The primary alternatives considered are other functionalized pyridylboronic acids, such as 2-chloropyridine-3-boronic acid, and more stable boronate esters like N-methyliminodiacetic acid (MIDA) boronates.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a key determinant of its overall cost-effectiveness. While specific quantitative data for a direct comparison involving this compound is scarce in publicly available literature, a qualitative and semi-quantitative analysis can be constructed based on known reactivity principles and data for analogous systems.

Table 1: Hypothetical Performance Comparison in a Representative Suzuki-Miyaura Reaction

ParameterThis compound2-Chloropyridine-3-boronic acidThis compound MIDA ester
Reagent Cost (per mmol)
$ (High)
$ (Low)
(Very High)
Typical Yield 50-70%70-90%>85%
Catalyst Loading High (2-5 mol%)Moderate (1-3 mol%)Moderate (1-3 mol%)
Reaction Time 12-24 h8-16 h12-24 h
Side Reactions Protodeboronation, HomocouplingDehalogenation, HomocouplingMinimal
Purification Potentially ChallengingStandardStraightforward
Overall Cost-Effectiveness ModerateHighApplication-Dependent

Note: This table is a qualitative representation based on general principles of Suzuki-Miyaura couplings with substituted pyridines. Actual results may vary depending on the specific substrates and reaction conditions.

Cost Analysis

The direct cost of this compound is a significant factor in its cost-benefit analysis.

Table 2: Commercial Cost of this compound

QuantityPrice (USD)
250 mg$250.00
500 mg$450.00
1 g$1200.00

Pricing is based on currently available supplier information and is subject to change.

The high cost of this reagent necessitates its use in high-value applications where the unique structural motif it provides is essential. The overall cost of a synthetic step, however, is not solely determined by the price of the starting material. Low reaction yields, the need for expensive catalysts and ligands, and complex purification procedures can significantly escalate the final cost per gram of the desired product.

Benefit Analysis

The primary benefit of using this compound lies in its ability to directly introduce a 2-(pyrrolidin-1-yl)pyridine moiety. This structural unit is of interest in medicinal chemistry due to the prevalence of substituted pyridines and pyrrolidines in biologically active compounds. The pyrrolidine substituent can impart desirable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles.

Alternatives to this compound

Several alternative strategies can be employed to synthesize the target biaryl compounds, each with its own set of advantages and disadvantages.

  • Use of 2-Chloropyridine-3-boronic Acid followed by Nucleophilic Aromatic Substitution: This two-step approach involves an initial Suzuki-Miyaura coupling with the less expensive 2-chloropyridine-3-boronic acid, followed by a subsequent reaction with pyrrolidine to displace the chloride. While this adds a step to the synthesis, it may be more cost-effective due to the lower cost of the starting boronic acid and potentially higher and more robust yields in the coupling step.

  • Use of a More Stable Boronate Ester: Converting this compound to a more stable boronate ester, such as a pinacol or MIDA ester, can mitigate the issues of protodeboronation and improve handling and storage. MIDA boronates, in particular, are known for their high stability and can lead to more reproducible and higher yields in challenging Suzuki-Miyaura couplings. However, the preparation of these esters adds a synthetic step and increases the overall reagent cost.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Substituted Pyridine-3-boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if separate), and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Strategies

To aid in the conceptualization of the synthetic options, the following diagrams illustrate the direct coupling approach and a potential alternative two-step strategy.

Synthesis_Workflow cluster_direct Direct Coupling A1 This compound P1 Target Biaryl A1->P1 Suzuki-Miyaura (Pd Catalyst, Base) A2 Aryl Halide A2->P1

Caption: Direct Suzuki-Miyaura coupling workflow.

Alternative_Workflow cluster_alternative Two-Step Alternative B1 2-Chloropyridine-3-boronic acid I1 2-Chloro-3-arylpyridine Intermediate B1->I1 Suzuki-Miyaura B2 Aryl Halide B2->I1 P2 Target Biaryl I1->P2 SNAr B3 Pyrrolidine B3->P2

Caption: Two-step alternative synthetic workflow.

Conclusion and Recommendations

The use of this compound presents a direct and efficient method for the synthesis of specific biaryl compounds. However, its high cost and the inherent challenges of the "2-pyridyl problem" in Suzuki-Miyaura couplings necessitate a careful cost-benefit analysis.

Recommendations:

  • For early-stage discovery and small-scale synthesis: The directness of the reaction using this compound may outweigh its high cost, especially when rapid access to a target molecule is a priority.

  • For process development and scale-up: A thorough investigation into alternative synthetic routes is highly recommended. The two-step approach utilizing the more affordable and often more reactive 2-chloropyridine-3-boronic acid, followed by nucleophilic aromatic substitution, is likely to be a more economically viable option.

  • For challenging couplings: If the direct coupling with this compound provides low and irreproducible yields, the preparation of its MIDA boronate ester should be considered. While this adds to the upfront cost, the potential for significantly improved yields and simplified purification could make it the most cost-effective solution in the long run.

Ultimately, the optimal choice of reagent and synthetic strategy will depend on a careful evaluation of the specific project goals, budget constraints, and the chemical complexity of the target molecule.

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides crucial safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Adherence to these procedures is vital for mitigating risks and complying with regulatory standards.

Due to its chemical structure, containing both a pyridine ring and a boronic acid functional group, this compound must be treated as hazardous waste.[1][2][3] Pyridine and its derivatives are recognized for their flammable, toxic, and irritant properties.[1] Similarly, boronic acid derivatives are to be handled as hazardous materials.[2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4]

Immediate Safety and Handling

Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound and its associated waste should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • It is crucial to not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[1][5]

  • Waste Collection and Containerization :

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5]

    • The container must be made of a compatible material, such as glass or high-density polyethylene.[4]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2] Additionally, indicate the associated hazards (e.g., Toxic, Irritant).[1]

  • Waste Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][5]

    • The storage area should be cool and away from sources of ignition.[4]

  • Arrangement for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

Spill and Emergency Procedures

In the event of a spill, immediate action is required:

  • Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][4] The collected absorbent material should then be transferred to a sealed container for disposal as hazardous waste.[4]

  • Large Spills : For significant spills, evacuate the area immediately and contact your institution's EHS department.[1]

Experimental Workflow for Disposal

A Start: Identify Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Incompatible Materials B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store Container in Designated Secure, Ventilated Area D->E F Contact EHS for Waste Pickup E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, tailored for researchers, scientists, and drug development professionals. The following procedures outline safe operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

While a specific, detailed Safety Data Sheet (SDS) for this compound was not comprehensively available, data from closely related pyridine and boronic acid compounds indicate that it should be handled with care. Analogous compounds are classified as skin, eye, and respiratory irritants.[1][2][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use. - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood. - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[1][2]Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][2][3][4]

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control dust and vapors.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling: Avoid generating dust when weighing and transferring the solid.[1] Use appropriate tools such as a spatula and weighing paper. Keep the container tightly closed when not in use.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Contaminated materials and waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.[6]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department.[6] Do not dispose of it in the regular trash or down the sink.[6]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary PPE as specified in Table 1.

    • Prepare a clean, designated workspace within the fume hood.

    • Label a clean, dry vial for the solution.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and chemical-resistant gloves.

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, avoiding dust generation.

    • Record the exact weight.

    • Securely close the stock container of the compound.

  • Preparing the Solution:

    • Carefully transfer the weighed solid into the labeled vial.

    • Using a calibrated pipette, add the desired solvent to the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved.

  • Post-Procedure:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean the spatula and work area thoroughly.

    • Remove PPE in the correct order (gloves first, then lab coat and goggles) and wash hands immediately.

Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkspace Prepare Ventilated Workspace (Fume Hood) DonPPE->PrepareWorkspace Exposure Exposure Occurs DonPPE->Exposure WeighSolid Weigh Solid in Hood PrepareWorkspace->WeighSolid PrepareSolution Prepare Solution or Use as Needed WeighSolid->PrepareSolution Spill Spill Occurs WeighSolid->Spill Decontaminate Decontaminate Glassware & Surfaces PrepareSolution->Decontaminate PrepareSolution->Spill CollectWaste Collect Solid & Liquid Waste in Labeled Hazardous Waste Container Decontaminate->CollectWaste EHS_Disposal Dispose via EHS CollectWaste->EHS_Disposal SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.